Product packaging for Xanthochymol(Cat. No.:CAS No. 52617-32-0)

Xanthochymol

Cat. No.: B1232506
CAS No.: 52617-32-0
M. Wt: 602.8 g/mol
InChI Key: TZZQZCIACNYHBG-MVJHLKBCSA-N
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Description

Historical Context and Discovery in Scientific Inquiry

Xanthochymol is a polycyclic polyprenylated acylphloroglucinol (PPAP) that has garnered significant attention in the scientific community. sioc-journal.cnsioc-journal.cnsioc-journal.cn The initial isolation and characterization of this compound and its isomer, isothis compound, were conducted from the fruit rinds of Garcinia indica. thieme-connect.com This plant is part of the Guttiferae family, which is known for producing a variety of polyisoprenylated benzophenones. thieme-connect.com These compounds, including this compound, have been a subject of interest in natural product chemistry due to their complex structures and potential biological activities. thieme-connect.com

The structural elucidation of this compound revealed a bicyclo[3.3.1]nonane-2,4,9-trione core skeleton. sioc-journal.cnsioc-journal.cn The complete molecular structure and stereochemistry were confirmed through various spectroscopic methods and, more definitively, through total synthesis. The first total synthesis of (±)-xanthochymol was accomplished in 11 steps, starting from 3,3-dimethylglutaric acid and utilizing a domino Dieckmann condensation to construct the core bicyclic system. sioc-journal.cnsioc-journal.cn This synthetic achievement not only confirmed the structure but also provided a pathway for creating analogues for further biological evaluation. sioc-journal.cnsioc-journal.cn

Significance and Scope of this compound Research in Natural Product Chemistry

The significance of this compound in natural product chemistry stems from its unique and complex molecular architecture and its wide range of reported biological activities. As a member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), this compound represents a fascinating synthetic challenge and a promising scaffold for the development of new therapeutic agents. sioc-journal.cnsioc-journal.cnsioc-journal.cn

Research has demonstrated that this compound exhibits notable anticancer and antimicrobial properties. sioc-journal.cnsioc-journal.cnsioc-journal.cn For instance, it has shown cytotoxic activity, inducing apoptosis in cell lines like HL-60. thieme-connect.com Furthermore, studies have indicated that this compound can inhibit the disassembly of microtubules into tubulin, a mechanism of action that is relevant in cancer chemotherapy. thieme-connect.com Its antibacterial activity has also been reported, including against methicillin-resistant Staphylococcus aureus (MRSA). thieme-connect.com The diverse bioactivities of this compound have spurred further investigations into its potential as a lead compound for drug discovery. The synthesis of this compound and its diastereomers has also been crucial for clarifying their spectral data, aiding in the future isolation and identification of these and related natural products. sioc-journal.cn

Overview of Advanced Research Themes on this compound

Current and advanced research on this compound is multifaceted, focusing on its therapeutic potential and the chemical strategies to access it and its derivatives. A significant area of investigation is its application in oncology. The cytotoxic effects of this compound against various cancer cell lines continue to be a primary focus, with researchers exploring the underlying molecular mechanisms of its pro-apoptotic activity. thieme-connect.com

Another prominent research theme is the total synthesis of this compound and the generation of analogues. The development of efficient synthetic routes is crucial for producing sufficient quantities for extensive biological testing and for creating novel derivatives with potentially improved potency and selectivity. sioc-journal.cnsioc-journal.cn For example, the successful synthesis of this compound has opened the door to structure-activity relationship (SAR) studies, which are essential for optimizing its therapeutic properties. sioc-journal.cnsioc-journal.cn

Furthermore, the antimicrobial properties of this compound are an active area of research, particularly in the context of rising antibiotic resistance. thieme-connect.com Investigations into its effectiveness against a broader range of pathogens and the elucidation of its antimicrobial mechanism of action are ongoing. The combination of its complex chemistry and promising biological profile ensures that this compound will remain a subject of intensive research in the fields of medicinal chemistry and natural product science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H50O6 B1232506 Xanthochymol CAS No. 52617-32-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52617-32-0

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

IUPAC Name

(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h12,14,16-17,19,27-28,39-41H,1,7,11,13,15,18,20-21H2,2-6,8-10H3/b32-31-

InChI Key

TZZQZCIACNYHBG-MVJHLKBCSA-N

SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C

Isomeric SMILES

CC(=CCC1CC2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C

Other CAS No.

52617-32-0

Synonyms

xanthochymol

Origin of Product

United States

Natural Occurrence, Isolation, and Advanced Extraction Methodologies of Xanthochymol

Botanical Sources and Distribution of Xanthohumol (B1683332)

Xanthohumol is predominantly found in a single plant species, with its presence in other botanicals being minimal to non-existent based on current research.

The primary and most significant natural source of Xanthohumol is the female inflorescences, or cones, of the hop plant, Humulus lupulus L. wikipedia.orgnih.gov This perennial plant is cultivated in temperate climates worldwide, primarily for its use in the brewing industry to provide beer with its characteristic bitterness and aroma. nih.govfrontiersin.org

Xanthohumol is the most abundant prenylated flavonoid in hops, constituting approximately 0.1% to 1% of the cone's dry weight. nih.govfrontiersin.orgnih.gov It is biosynthesized and secreted by the glandular trichomes (lupulin glands) on the bracts of the hop cones. wikipedia.orgmdpi.com While hops contain a variety of polyphenols, including other flavonoids, phenolic acids, and catechins, Xanthohumol is the principal prenylflavonoid. frontiersin.orgnih.gov Due to its abundance in this single, widely cultivated plant, extraction from Humulus lupulus remains the main method for obtaining the compound. wikipedia.org By-products from the brewing industry, such as spent hops from supercritical CO2 extraction, are now recognized as a valuable secondary source for Xanthohumol recovery. mdpi.comnih.gov

Current scientific literature extensively identifies Humulus lupulus L. as the definitive botanical source of Xanthohumol. While the flavonoid family is widespread in the plant kingdom, the specific prenylated chalcone (B49325) structure of Xanthohumol appears to be uniquely concentrated in the hop plant. Research has not indicated other significant botanical occurrences of this specific compound.

Modern Extraction Techniques for Xanthohumol Isolation

To efficiently isolate Xanthohumol from hop plant material, various modern extraction techniques have been developed. These methods offer advantages over traditional solvent extraction by improving yield, reducing extraction time, and employing greener solvent alternatives.

Supercritical fluid extraction (SFE), particularly using carbon dioxide (SC-CO2), is a prominent industrial method for processing hops. nih.gov While SC-CO2 is highly effective for extracting non-polar compounds like bitter acids (alpha- and beta-acids) and essential oils, its efficiency for extracting more polar compounds like Xanthohumol is limited. mdpi.com

To enhance the extraction of Xanthohumol, a polar co-solvent, or modifier, is typically added to the supercritical CO2. mdpi.com Ethanol (B145695) is a commonly used modifier. nih.gov Research has focused on optimizing SFE parameters to maximize the yield of flavonoids. One study identified optimal conditions for extracting flavonoids, primarily Xanthohumol, from waste hops. nih.govresearchgate.net The findings from this optimization are detailed in the table below.

Table 1: Optimized SFE Parameters for Flavonoid Extraction from Hops

ParameterOptimal Condition
Temperature50 °C
Pressure25 MPa
ModifierEthanol
Ethanol Concentration80%
Ratio of Solvent to Material50% (w/w)
Resulting Flavonoid Yield7.8 mg/g

Data sourced from a study on optimizing SFE conditions for waste hops. nih.govresearchgate.net

Other research has explored a range of temperatures (20 °C to 80 °C) and pressures (50 bar to 150 bar) using different solvents like CO2, propane, and dimethyl ether (DME), finding that the polar solvent DME yielded the highest concentration of Xanthohumol. mdpi.com

Ultrasound-assisted extraction (UAE) is recognized as a green and efficient technology for extracting bioactive compounds from plant materials. nih.govnih.gov The process utilizes high-frequency sound waves (ultrasound) that create cavitation bubbles in the solvent. nih.govnih.gov The collapse of these bubbles near the plant cell walls generates high-energy jets and shockwaves, causing cell disruption and enhancing the penetration of the solvent into the plant matrix, which accelerates the release of target compounds. nih.gov

UAE offers several advantages, including reduced extraction times, lower energy consumption, and high efficiency. nih.gov In the context of Xanthohumol isolation, UAE has been applied to spent hops, a by-product of the brewing industry. mdpi.com One protocol involves using an organic solvent under ultrasonic conditions to extract Xanthohumol from the raffinate material left after an initial supercritical CO2 extraction. google.com Key parameters in UAE protocols include sonication time, power (amplitude), temperature, solvent type, and the solid-to-solvent ratio. nih.govfrontiersin.orgjifro.ir For instance, one study on extracting polyphenols from propolis found optimal conditions to be an ultrasound duration of 20 minutes at a power of 135 W. frontiersin.org Another study on mushroom polyphenols determined optimal conditions as 93.6% methanol (B129727) at 60°C with a 17% amplitude. mdpi.com These findings demonstrate the tunability of UAE for maximizing yields of specific phenolic compounds.

Microwave-assisted extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process. youtube.com Microwaves cause the polar molecules within the solvent and any residual moisture in the plant material to oscillate rapidly, generating heat. youtube.com This internal heating creates a significant pressure gradient within the plant cells, leading to cell wall rupture and the enhanced release of intracellular components into the solvent. youtube.com

MAE is noted for its significant advantages over conventional methods, including drastically shorter extraction times (minutes instead of hours), reduced solvent consumption, and higher extraction rates. nih.govnih.govresearchgate.net Research comparing extraction techniques for bioactive compounds from hops found that MAE with ethanol yielded 2.5 times more Xanthohumol than ultrasound treatment in a much shorter time. researchgate.net One study reported an extraction yield of 19.1 mg of Xanthohumol per gram of hop pellets using MAE with ethanol, which was higher than other methods tested. researchgate.net The efficiency of MAE is influenced by factors such as microwave power, temperature, extraction time, and the properties of the solvent. youtube.com

Pressurized Liquid Extraction (PLE) Strategies

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a sophisticated technique that employs solvents at elevated temperatures and pressures to enhance extraction efficiency. nih.gov These conditions increase the solubility of analytes and the mass transfer rate, while decreasing the viscosity of the solvent, allowing for better penetration into the sample matrix. nih.govresearchgate.net This method is recognized for its reduced solvent consumption and shorter extraction times compared to traditional techniques. researchgate.net

While specific studies detailing the PLE of xanthochymol are limited, research on related xanthones from Garcinia species provides valuable insight. For instance, Pressurized Hot Water Extraction (PHWE), a variant of PLE using water as the solvent, has been effectively used to extract phytochemicals from mangosteen (Garcinia mangostana) pericarp. nih.gov In one study, the highest yields of related xanthones, α-mangostin, γ-mangostin, and gartanin, were achieved at an extraction temperature of 120 °C. nih.gov The principle relies on the fact that at high temperatures, the dielectric constant of water decreases, making it behave like a less polar organic solvent, thereby enhancing the extraction of less polar compounds like this compound. nih.gov

Optimization of PLE parameters is crucial for maximizing yield. Key variables include the type of solvent, temperature, pressure, extraction time, and the number of extraction cycles. researchgate.net For polyphenol extraction, ethanol-water mixtures are commonly employed, with optimal temperatures often ranging between 100-150 °C and pressures maintained high enough to keep the solvent in a liquid state (e.g., 100-150 bar). nih.govresearchgate.net

Table 1: General Parameters for Pressurized Liquid Extraction of Xanthone-like Compounds


ParameterTypical Range/ValueRationaleReference
SolventEthanol, Water, Ethanol/Water mixtures"Green" solvents effective for extracting polyphenolic compounds. Water's polarity can be modified with temperature. globethesis.com
Temperature100 - 180 °CIncreases solubility and mass transfer. Higher temperatures decrease water polarity, favoring extraction of less polar compounds. globethesis.com
Pressure100 - 150 bar (10 - 15 MPa)Maintains the solvent in a liquid state above its atmospheric boiling point. mdpi.com
Static Time5 - 15 min per cycleAllows time for the solvent to penetrate the matrix and dissolve target compounds. youtube.com

Deep Eutectic Solvents (DES) and Green Chemistry in Extraction

In line with the principles of green chemistry, Deep Eutectic Solvents (DES) have emerged as promising alternatives to conventional organic solvents. mdpi.com DES are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed at a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.com Their advantages include low volatility, high solubility for a wide range of compounds, low cost, and biodegradability. mdpi.com

The extraction of xanthones from Garcinia mangostana pericarp has been successfully demonstrated using various DES formulations. Choline (B1196258) chloride (ChCl), a common HBA, has been paired with polyalcohol HBDs such as ethylene (B1197577) glycol, glycerol, and propanediols. semanticscholar.org Studies have shown that a DES composed of choline chloride and 1,2-propanediol (in a 1:3 molar ratio) can achieve extraction yields of α-mangostin comparable to or higher than those obtained with ethanol. semanticscholar.org

The efficiency of DES extraction can be influenced by the addition of water, which reduces the high viscosity of most DES systems, thereby improving mass transfer. mdpi.com However, excessive water content (typically >50%) can disrupt the hydrogen bonding network of the DES, diminishing its unique solvent properties. mdpi.com The tailor-made nature of DES allows for the fine-tuning of polarity and viscosity to selectively target specific compounds like this compound. nih.gov

Table 2: Examples of Deep Eutectic Solvents Used for Xanthone (B1684191) Extraction


Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Target Compound ClassReference
Choline Chloride1,2-Propanediol1:3Xanthones (α-mangostin)
Choline ChlorideGlycerol1:2Xanthones
BetaineEthylene Glycol1:3Tea Saponins (General Bioactive)
L-ProlineGlycerol & Sucrose-Tea Saponins (General Bioactive)

Advanced Purification and Enrichment Strategies for this compound

Following initial extraction, the crude extract contains a mixture of compounds. Advanced chromatographic techniques are required to isolate this compound to a high degree of purity.

Countercurrent Chromatography (CCC) Applications

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid stationary phase, thereby avoiding irreversible adsorption of the sample and allowing for high sample recovery. mdpi.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases. High-Speed Countercurrent Chromatography (HSCCC) utilizes a strong centrifugal force to hold the stationary liquid phase in place while the mobile phase is pumped through it, enabling rapid and efficient separations. nih.gov

HSCCC has been successfully applied to the challenging separation of this compound and its π-bond isomer, guttiferone E, from Garcinia xanthochymus extracts. nih.gov A study reported a successful baseline separation using a two-phase solvent system composed of n-hexane, methanol, and water in a 4:6:1 volume ratio. nih.govresearchgate.net To further enhance the resolution between the isomers, the separation was refined by incorporating a silver nitrate (B79036) (AgNO₃) coordination reaction. Silver ions interact differently with the double bonds in the isomers, altering their partition coefficients and facilitating a more effective separation. nih.gov This demonstrates the high resolving power of HSCCC for structurally similar compounds.

Table 3: HSCCC System for this compound Purification


ParameterConditionPurposeReference
TechniqueHigh-Speed Countercurrent Chromatography (HSCCC)Preparative isolation of isomers nih.gov
Target CompoundsThis compound, Guttiferone ESeparation of π-bond isomers nih.gov
Solvent Systemn-Hexane : Methanol : Water (4:6:1, v/v/v)Creates the two immiscible phases for partitioning.[1, 4]
Special ReagentSilver Nitrate (AgNO₃)Enhances separation through coordination reaction with double bonds. nih.gov

Centrifugal Partition Chromatography (CPC) Techniques

Centrifugal Partition Chromatography (CPC) operates on the same principle as HSCCC and the terms are often used interchangeably. researchgate.net It is a robust and scalable liquid-liquid chromatography technique well-suited for the purification of natural products from crude extracts. researchgate.net The absence of a solid support like silica (B1680970) gel makes it a cost-effective solution for large-scale purification, as it eliminates irreversible sample loss and the need for column replacement.

While specific CPC applications for this compound are not extensively documented, the technique has been proven effective for the fractionation of major xanthones from Garcinia mangostana. In one such application, a biphasic solvent system of heptane/ethyl acetate (B1210297)/methanol/water (2:1:2:1, v/v/v/v) was used for the semi-preparative scale separation of xanthones. This method was directly coupled with mass spectrometry (CPC-MS) for simultaneous separation and identification, showcasing the technique's versatility. The high selectivity of CPC is achieved by carefully tuning the solvent system to optimize the partition coefficients (K values) of the target compounds. researchgate.net

Magnetic Dispersive Extraction for High Purity Isolation

Magnetic Dispersive Solid-Phase Extraction (MDSPE or MSPE) is a novel sample preparation and purification technique that utilizes magnetic nanoparticles (MNPs) as adsorbents. youtube.comglobethesis.com The MNPs are dispersed in the sample solution, where they adsorb the target analytes. Due to their large surface area, fast mass transfer is ensured. youtube.commdpi.com Subsequently, the analyte-loaded MNPs are quickly and easily separated from the sample matrix using an external magnet, eliminating the need for centrifugation or filtration. globethesis.com

This technique has been successfully applied to the extraction of benzophenones, the chemical class to which this compound belongs, from aqueous samples. mdpi.comnih.gov In these methods, various functionalized MNPs, such as magnetic polyamide nanocomposites or commercially available sorbents like Oasis HLB coated onto magnetic particles, serve as the solid phase. mdpi.comnih.gov After adsorption, the target compounds are eluted from the MNPs with a small volume of a suitable organic solvent, such as acetonitrile (B52724), achieving a high concentration factor. nih.gov While its primary use has been in analytical pre-concentration, the principles of MSPE could be adapted for small-scale, high-purity isolation of this compound from complex extracts by selecting or developing a sorbent with high selectivity for polyisoprenylated benzophenones.

Pre-treatment Methods to Enhance Extraction Yield (e.g., Freeze-Thaw)

The efficiency of any extraction process is highly dependent on the accessibility of the target compounds within the plant matrix. Pre-treatment methods that disrupt the cellular structure of the plant material can significantly enhance extraction yields. The freeze-thaw method is a physical pre-treatment that involves freezing the plant material and then allowing it to thaw. pum.edu.pl During freezing, ice crystals form within the cells, causing cell wall and membrane rupture. This damage to the cellular structure facilitates easier solvent penetration and the release of intracellular bioactive compounds during the subsequent extraction step. pum.edu.pl

Studies on various fruit peels have demonstrated the efficacy of this approach. For example, the freeze-thawing of grapevine leaves and orange peels has been shown to increase the extraction efficiency of antioxidants and polyphenols. pum.edu.plresearchgate.net Research on mangosteen peels indicated that freezing had a notable impact on the antioxidant potential of the extracts. actapol.net Applying one or more freeze-thaw cycles to Garcinia fruit peels prior to solvent extraction could therefore be a valuable and energy-efficient strategy to increase the yield of this compound.

Biosynthesis and Metabolic Engineering of Xanthochymol

Elucidation of Xanthochymol Biosynthetic Pathways

The formation of this compound is a specialized branch of the flavonoid biosynthetic pathway. igem.org It begins with the amino acid L-phenylalanine and proceeds through several key intermediate compounds. The pathway combines elements from phenylpropanoid metabolism, polyketide synthesis, and the terpenoid pathway, which supplies the prenyl group. nih.govnih.gov The entire process is catalyzed by a series of specific enzymes that build the complex structure of the final molecule. wikipedia.org

Phenylpropanoid Pathway Intermediates

The biosynthesis of this compound begins with precursors from the phenylpropanoid pathway. This pathway converts L-phenylalanine into 4-coumaroyl-CoA, which serves as the starter molecule for chalcone (B49325) synthesis. wikipedia.orgmdpi.com The key intermediates are central to the formation of a wide variety of plant secondary metabolites. researchgate.net

The initial steps are:

L-Phenylalanine: The primary starting material for the pathway. wikipedia.org

Cinnamic Acid: Formed from the deamination of L-phenylalanine. igem.org

p-Coumaric Acid: Produced by the hydroxylation of cinnamic acid. igem.org

4-Coumaroyl-CoA: The activated form of p-coumaric acid, ready for condensation with malonyl-CoA units. wikipedia.orgmdpi.com

Intermediate CompoundPrecursorKey Enzyme(s)Role in Pathway
Cinnamic Acid L-PhenylalaninePhenylalanine Ammonia Lyase (PAL)First committed step in the phenylpropanoid pathway. wikipedia.org
p-Coumaric Acid Cinnamic AcidCinnamate 4-hydroxylase (C4H)Introduces a hydroxyl group to the phenyl ring. igem.org
4-Coumaroyl-CoA p-Coumaric Acid4-Coumarate:CoA Ligase (4CL)Activates the carboxyl group for subsequent reactions. mdpi.com
Naringenin (B18129) Chalcone 4-Coumaroyl-CoA & Malonyl-CoAChalcone Synthase (CHS)Forms the C15 chalcone backbone. researchgate.net

Key Enzymatic Steps and Catalytic Mechanisms

The conversion of phenylpropanoid intermediates into this compound is governed by a series of specific enzymes. Each enzyme catalyzes a distinct reaction, from the initial formation of the chalcone skeleton to the final decorative steps of prenylation and methylation that define the molecule's structure and bioactivity.

Phenylalanine Ammonia Lyase (PAL) catalyzes the first committed step in the phenylpropanoid pathway. wikipedia.org It performs a non-oxidative deamination of L-phenylalanine, cleaving the carbon-nitrogen bond to produce trans-cinnamic acid and ammonia. wikipedia.orgfrontiersin.org This reaction is crucial as it channels the primary metabolite L-phenylalanine into secondary metabolism. mdpi.com The activity of PAL is often a key regulatory point in the biosynthesis of phenylpropanoids and is induced by various stimuli like light or pathogenic attack. wikipedia.org In some organisms, PAL can also exhibit a lesser activity towards L-tyrosine, converting it to p-coumaric acid directly. igem.org

Chalcone Synthase (CHS) is a type III polyketide synthase and a pivotal enzyme in flavonoid biosynthesis. wikipedia.orgcas.cz It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. researchgate.net This sequential decarboxylative condensation reaction forms a linear tetraketide intermediate, which is then cyclized and aromatized through a Claisen condensation to yield the characteristic C15 backbone of naringenin chalcone. wikipedia.orgcas.cz The hop-specific isoform, CHS_H1, is considered the key enzyme in this process within lupulin glands. mdpi.comcas.cz

While naringenin chalcone is the direct precursor for this compound biosynthesis, it can also be converted to a flavanone (B1672756) by Chalcone Flavanone Isomerase (CHI). igem.org CHI catalyzes the intramolecular cyclization of the chalcone to form the corresponding flavanone, (2S)-naringenin, which is a branch point leading to other classes of flavonoids. igem.orgproquest.com

EnzymeEC NumberSubstrate(s)Product(s)Catalytic Function
Phenylalanine Ammonia Lyase (PAL) 4.3.1.24L-Phenylalaninetrans-Cinnamic acid, AmmoniaNon-oxidative deamination. wikipedia.org
Chalcone Synthase (CHS) 2.3.1.744-Coumaroyl-CoA, 3x Malonyl-CoANaringenin Chalcone, 4x CoASH, 3x CO2Polyketide synthesis and cyclization. researchgate.netcas.cz
Chalcone Flavanone Isomerase (CHI) 5.5.1.6Naringenin Chalcone(2S)-NaringeninIntramolecular cyclization (isomerization). igem.org

The final step in the biosynthesis of this compound is a methylation reaction catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). nih.gov Specifically, the enzyme OMT1 methylates the hydroxyl group at the 6'-position of desmethylxanthohumol (B55510). nih.govmdpi.com This reaction uses SAM as the methyl donor, converting it to S-adenosyl-L-homocysteine. wikipedia.org The presence of desmethylxanthohumol in hop cones suggests that prenylation occurs before methylation. nih.gov OMT1 is highly specific for this final step, and its expression is abundant in the lupulin glands where this compound synthesis occurs. nih.govresearchgate.netmdpi.com

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of xanthohumol (B1683332) is a complex process governed by the expression of specific enzymes, which are in turn controlled by a network of transcription factors (TFs). mdpi.com The efficiency of the metabolic pathways that lead to xanthohumol production is determined by the activity of genes that encode these crucial enzymes. mdpi.com

Key genes involved in the pathway include Chalcone synthase H1 (CHS_H1), O-methyltransferase 1 (OMT1), and prenyltransferase 1 (PT1). mdpi.comresearchgate.net The expression of these genes is not constitutive but is regulated by various TFs, often acting in complexes. mdpi.com For instance, the promoter of CHS_H1 is regulated by MBW complexes, which can consist of combinations like MYB3/bHLH2/WDR1 or MYB2/bHLH2/WDR1. mdpi.com

The transcription factor WRKY1 plays a significant role by activating the promoters of genes encoding chalcone synthase H1, prenyltransferases, and O-methyltransferase 1. mdpi.com WRKY1 can also auto-activate its own promoter. mdpi.com It can act in concert with the WDR1 factor to activate the OMT1 and PT1 genes. mdpi.com These regulatory interactions highlight a sophisticated genetic control system that modulates the production of prenylflavonoids in plants. researchgate.net

Gene/FactorTypeRole in Xanthohumol BiosynthesisCitation
CHS_H1 Enzyme GeneEncodes Chalcone Synthase, which catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to produce naringenin chalcone. mdpi.com mdpi.com
OMT1 Enzyme GeneEncodes O-methyltransferase, which catalyzes the final methylation step to form xanthohumol from desmethylxanthohumol. mdpi.com mdpi.com
PT1 Enzyme GeneEncodes Prenyltransferase, involved in the prenylation of naringenin chalcone. mdpi.com mdpi.com
WRKY1 Transcription FactorActivates promoters of CHS_H1, PT1, and OMT1. mdpi.com mdpi.com
WDR1 Transcription FactorWorks with WRKY1 to activate OMT1 and PT1 genes. mdpi.com mdpi.com
MYB/bHLH/WDR (MBW) Transcription Factor ComplexRegulates the promoter of the CHS_H1 gene. mdpi.com mdpi.com

Metabolic Engineering Approaches for Xanthohumol Production

The low abundance of xanthohumol in its natural source, hops (Humulus lupulus), has driven the development of metabolic engineering strategies to create microbial cell factories for its sustainable production. nih.govresearchgate.net These approaches offer a versatile and economically viable alternative to traditional extraction from plants. researchgate.net

The budding yeast Saccharomyces cerevisiae has emerged as an ideal host for producing plant-derived natural products like xanthohumol. nih.govwur.nl As a eukaryotic organism, yeast can perform post-translational modifications similar to those in plants, which promotes the functional expression of complex plant enzymes. wur.nl Researchers have successfully engineered S. cerevisiae for the de novo biosynthesis of xanthohumol from glucose by introducing and optimizing the necessary biosynthetic pathways. researchgate.netrepec.org This involves expressing heterologous genes from hops, such as those for chalcone synthase, prenyltransferase, and O-methyltransferase, to reconstruct the xanthohumol production pathway within the yeast cell. wur.nlresearchgate.net

To systematically engineer yeast for xanthohumol production, the biosynthetic pathway is often divided into distinct modules. nih.govresearchgate.net This typically includes a module for p-coumaroyl-CoA (p-CA-CoA) biosynthesis, a malonyl-CoA supply module, and a mevalonate (B85504) (MVA) pathway module for the synthesis of the prenyl donor, dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net The biosynthesis of xanthohumol requires the careful balancing of these three parallel pathways. nih.govcas.cn

A significant bottleneck in the process is the limited availability of precursors, particularly DMAPP, which is essential for the prenylation step. nih.govresearchgate.net Engineering strategies to enhance precursor supply include:

Increasing DMAPP Supply : This has been achieved by overexpressing key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and ERG10, and by downregulating competing pathways that consume DMAPP. nih.govresearchgate.net For example, expressing a mutant version of farnesyl diphosphate (B83284) synthase (ERG20N127W) can reduce the consumption of DMAPP towards sterol biosynthesis, redirecting it towards the desired product. nih.gov

Enhancing p-CA-CoA and Malonyl-CoA : The supply of p-CA-CoA can be increased by eliminating feedback inhibition and knocking out competitive pathways. nih.gov Similarly, overexpression of the acetyl-CoA carboxylase gene (ACC1) can boost the pool of malonyl-CoA. researchgate.net

The efficiency of the enzymes in the heterologous pathway is critical for high yields. The prenylation of naringenin chalcone, catalyzed by a prenyltransferase (PTase), has been identified as a key rate-limiting step. nih.govresearchgate.net To overcome this, researchers have employed enzyme engineering techniques. This includes screening for more efficient PTases and modifying them, for instance by truncating signal peptides that may hinder performance in the yeast cytosol. researchgate.net

A particularly effective strategy has been the creation of fusion enzymes. nih.govdicp.ac.cn By fusing the IPP isomerase (IDI1) with a truncated prenyltransferase (HlPT1LΔ1-86), a significant increase in the production of the xanthohumol precursor, desmethylxanthohumol (DMX), was achieved. nih.govresearchgate.net This fusion protein is thought to channel the substrate (DMAPP) directly from the enzyme that produces it to the enzyme that uses it, thereby improving local concentration and catalytic efficiency. researchgate.netresearchgate.net

To further optimize production, scientists have utilized subcellular compartmentalization. nih.govdntb.gov.ua By relocating specific parts of the biosynthetic pathway into organelles like peroxisomes, competition with other cytosolic pathways can be reduced, and the local concentration of precursors and enzymes can be increased. nih.gov Peroxisomes are particularly suitable as they have an efficient supply of acetyl-CoA, a key building block for both malonyl-CoA and DMAPP, and lack competing pathways like fatty acid biosynthesis. nih.gov Researchers successfully compartmentalized the DMX downstream pathway into peroxisomes, which contributed to an 83-fold improvement in DMX production. nih.govcas.cndicp.ac.cn

The culmination of these metabolic engineering efforts is the creation of a microbial system capable of de novo xanthohumol biosynthesis, meaning the production of the final compound from a simple carbon source like glucose. nih.govresearchgate.net By combining strategies—including balancing parallel biosynthetic modules, engineering prenyltransferases, enhancing precursor supply, creating fusion enzymes, and employing peroxisomal engineering—researchers have successfully engineered a S. cerevisiae strain that produces xanthohumol. nih.govcas.cn One study reported a final titer of 142 μg/L of xanthohumol in shake flasks from glucose after systematically applying these optimizations. cas.cndicp.ac.cn This work establishes a foundation for the sustainable and scalable microbial production of this valuable flavonoid. researchgate.netnih.gov

Chemical Synthesis and Derivatization of Xanthochymol and Its Analogs

Total Synthesis Strategies for Xanthochymol

The complete chemical synthesis of this compound from basic starting materials is a significant challenge due to its complex, caged structure. To date, research has focused on constructing its core bicyclic system and introducing its characteristic prenyl and benzoyl groups.

The key strategic element of this route is a domino Dieckmann condensation reaction. This reaction is instrumental in forming the central bicyclo[3.3.1]nonane-2,4,9-trione core skeleton of this compound. sioc-journal.cnsioc-journal.cn The synthesis begins with 3,3-dimethylglutaric acid as the starting material, which is elaborated into a key linear precursor over several steps before undergoing the crucial cyclization. sioc-journal.cnsioc-journal.cn

Table 1: Overview of the First Total Synthesis of (±)-Xanthochymol

ParameterDetailsSource(s)
Starting Material 3,3-dimethylglutaric acid sioc-journal.cnsioc-journal.cn
Key Reaction Domino Dieckmann Condensation sioc-journal.cnsioc-journal.cn
Core Skeleton Formed Bicyclo[3.3.1]nonane-2,4,9-trione sioc-journal.cnsioc-journal.cn
Number of Steps 11 sioc-journal.cnsioc-journal.cn
Total Yield 10% sioc-journal.cnsioc-journal.cn
Final Product (±)-Xanthochymol sioc-journal.cnsioc-journal.cn

Controlling the three-dimensional arrangement of atoms (stereochemistry) during synthesis is a critical aspect of modern drug development, as different stereoisomers can have vastly different biological activities. wikipedia.org Enantioselective synthesis aims to produce a single, desired stereoisomer. wikipedia.org

The first reported total synthesis of this compound yields the compound as a racemic mixture, designated as (±)-Xanthochymol. sioc-journal.cnsioc-journal.cn This indicates that the synthetic route does not control the formation of a specific enantiomer. Currently, there are no published studies detailing a stereoselective or asymmetric synthesis of this compound. The development of such a synthesis, potentially using chiral catalysts or auxiliaries, remains a future challenge for synthetic chemists. wikipedia.orgchiralpedia.com

Chemical Synthesis of this compound Derivatives and Analogs

Modifying the natural scaffold of this compound is a key strategy for exploring structure-activity relationships and developing new compounds with improved properties.

The chemical transformation of a naturally occurring, inseparable mixture of Guttiferone E and this compound (GX) has been used to generate novel derivatives. This approach leverages the natural product as an advanced starting material for creating a library of related compounds. The transformation of the GX mixture yielded three distinct types of polycyclic polyprenylated acylphloroglucinols (PPAPs), and from these, a series of 40 new analogs were prepared and characterized.

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a strategy sometimes used to improve the pharmacological characteristics of compounds. nih.gov While this technique has been successfully applied to related chalcones like Xanthohumol (B1683332), a comprehensive review of the scientific literature reveals no reports on the chemical synthesis of biotinylated this compound derivatives. ptbioch.edu.plresearchgate.netresearchgate.net The synthesis of mono- and di-biotinylated Xanthohumol is achieved via a one-step esterification using biotin with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). ptbioch.edu.plresearchgate.netnih.gov However, the application of this methodology to this compound has not been documented.

Chalcones, characterized by their open-chain α,β-unsaturated ketone system, are known to be susceptible to cyclization reactions to form corresponding flavanones, particularly under basic or acidic conditions. researchgate.netresearchgate.net This intramolecular cyclization is a key consideration in the synthesis and handling of chalcones. nih.gov For instance, during the total synthesis of the related chalcone (B49325) Xanthohumol, deprotection steps must be carefully optimized to prevent its unwanted cyclization into the corresponding flavanone (B1672756). nih.gov

In the context of this compound itself, which is a complex PPAP, chemical transformations can lead to various cyclized products. The chemical modification of the Guttiferone E and this compound mixture has been shown to yield different types of PPAP skeletons, demonstrating that the core structure can be induced to undergo further cyclization and rearrangement. Furthermore, entomopathogenic fungi have been observed to catalyze chalcone-flavanone cyclization reactions, indicating that both chemical and biological methods can facilitate these isomerization pathways. nih.gov

Lack of Publicly Available Research on the Semi-synthetic Modification and Biotransformation of this compound

Despite a thorough search of scientific literature, there is a notable absence of publicly available research specifically detailing the semi-synthetic modifications or biotransformations of the chemical compound this compound. While the total synthesis of (±)-xanthochymol has been successfully achieved, further derivatization through semi-synthetic routes or microbial and enzymatic transformations does not appear to be documented in the accessible scientific domain. sioc-journal.cn

Initial investigations often yield information on a similarly named compound, Xanthohumol, which is a prenylated chalcone that has been extensively studied for its semi-synthetic derivatives and biotransformation products. mdpi.comcapes.gov.brmdpi.comnih.govtandfonline.comresearchgate.netpreprints.orgresearchgate.nettandfonline.comsemanticscholar.orgresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netmdpi.comgoogle.comfrontiersin.orgresearchgate.netmdpi.com However, this body of research is distinct and does not apply to this compound.

The existing research on this compound primarily focuses on its isolation from natural sources and its total synthesis. sioc-journal.cn The successful total synthesis of its core bicyclo[3.3.1]nonane-2,4,9-trione skeleton is a significant achievement in organic chemistry. sioc-journal.cn This work also helped to clarify the structural details of this compound and its diastereomers. sioc-journal.cn

Unfortunately, the subsequent steps of creating analogs through semi-synthesis or exploring its metabolic fate through biotransformation by microorganisms or enzymes have not been reported in the reviewed literature. Therefore, a detailed article on the "," with a specific focus on "Semi-synthetic Modifications and Biotransformations," cannot be generated at this time due to the lack of foundational research data.

Further research into the derivatization of this compound is required to elucidate the potential for creating novel compounds with potentially enhanced or modified biological activities. Until such studies are conducted and published, information on this specific topic remains unavailable.

Advanced Structural Elucidation and Computational Characterization of Xanthochymol

Spectroscopic Techniques for Structural Determination

A combination of spectroscopic methods is employed to unravel the intricate structure of xanthochymol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in assigning the proton (¹H) and carbon-¹³ (¹³C) resonances and establishing the connectivity within the molecule. nih.govebi.ac.uk

The ¹H NMR spectrum of this compound reveals characteristic signals for its aromatic protons, the vinyl proton of the chalcone-like moiety, and the various methyl, methylene, and methine protons of the isoprenyl and dimethylallyl groups. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the carbonyl carbon, aromatic carbons, and the carbons of the prenyl side chains.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are indispensable for unambiguously assigning these signals. mdpi.comhmdb.cahmdb.ca HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range couplings between protons and carbons, helping to piece together the molecular framework. mdpi.com COSY experiments establish proton-proton coupling networks, further confirming the arrangement of the substituent groups. The analysis of 1D and 2D NMR data is crucial for confirming the core bicyclo[3.3.1]nonane-2,9-dione structure and the precise location and stereochemistry of the various substituents. ebi.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
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Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound. nih.govaltuner.meresearchgate.netresearchgate.net The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its various bonds. mdpi.comresearchgate.net

Key vibrational bands observed in the FTIR spectrum of this compound include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl (-OH) groups.

C-H Stretching: Signals in the 2850-3000 cm⁻¹ range are attributed to the stretching vibrations of aliphatic and aromatic C-H bonds.

C=O Stretching: A strong absorption peak around 1650-1750 cm⁻¹ is characteristic of the carbonyl (C=O) groups in the benzophenone (B1666685) and bicyclic ketone moieties.

C=C Stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings and the double bonds in the prenyl groups.

C-O Stretching: Absorptions in the 1000-1300 cm⁻¹ range are indicative of the C-O stretching vibrations of the hydroxyl and ether groups.

These spectral features provide corroborating evidence for the functional groups determined by other spectroscopic methods. dntb.gov.ua

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. nih.gov The UV/Vis spectrum is characterized by absorption bands that arise from the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The conjugated system of the benzophenone core and the aromatic rings gives rise to distinct absorption maxima (λmax). researchgate.net

The UV/Vis spectrum of this compound typically shows strong absorption bands in the ultraviolet region, which can be influenced by the solvent and pH. acs.org For instance, the neutral form of xanthohumol (B1683332), a related chalcone (B49325), has an experimental maximum absorption wavelength of 352 nm, which shifts to 398 nm and 438 nm for its mono- and di-anionic forms, respectively. researchgate.net Computational studies using Time-Dependent Density Functional Theory (TDDFT) can help in interpreting these electronic absorption spectra. acs.org A UV-visible spectrophotometric method has been developed for the quantification of xanthohumol, a structurally related compound, demonstrating the utility of this technique in the analysis of such molecules. turkjps.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons. wikipedia.orgmeasurlabs.comyoutube.com As this compound in its ground state is a diamagnetic molecule with all electrons paired, it is generally EPR-silent.

However, EPR spectroscopy can be a valuable tool for investigating potential radical scavenging mechanisms or the formation of paramagnetic species in the presence of metal ions or during certain chemical reactions. nih.govnih.gov For example, if this compound were to participate in a reaction that generates a free radical intermediate, EPR could be used to detect and characterize this transient species. wikipedia.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. alevelchemistry.co.ukinnovareacademics.inbioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.commeasurlabs.com

HRMS is a powerful tool for confirming the identity of this compound in complex mixtures, such as plant extracts. nih.govmdpi.comnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) coupled with high-resolution analyzers (e.g., Orbitrap, FT-ICR) are frequently employed. mdpi.comnih.gov The fragmentation pattern observed in the MS/MS spectrum provides further structural information, helping to confirm the connectivity of the different parts of the molecule. rfi.ac.uk

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that serves as a structural fingerprint of the compound. lcms.cz While MS/MS methodologies have been extensively applied to the analysis of various flavonoids and natural products, upce.cznih.gov specific, published fragmentation data detailing the characteristic product ions from the parent mass of this compound is not available in the reviewed literature. Studies on related compounds like Xanthohumol have identified key fragmentation pathways, such as the loss of a prenyl group, but this data cannot be directly extrapolated to this compound. researchgate.net

X-ray Diffraction Studies for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique yields detailed information on bond lengths, bond angles, and crystal packing, which is crucial for understanding a compound's physical properties and intermolecular interactions. mdpi.com While crystal structures for cocrystals of the related compound Xanthohumol have been determined and analyzed, nih.govnih.gov a search of scientific databases reveals no published single-crystal X-ray diffraction data for pure this compound. Consequently, information regarding its crystal system, space group, and specific solid-state conformational structure is not currently available.

Computational Chemistry and In Silico Approaches

Computational chemistry provides valuable theoretical insights into the behavior and properties of molecules. However, specific applications of these methods to this compound are not documented in the available literature.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational modeling method used to investigate the electronic structure and reactivity of molecules. wikipedia.orgmpg.descispace.com It allows for the calculation of properties like electron density distribution, which in turn helps predict sites of chemical reactivity. mdpi.comrsc.org Despite its wide application in studying natural products, nih.govresearchgate.netresearchgate.net dedicated DFT studies on this compound to elucidate its specific electronic properties and reactivity patterns have not been found in the reviewed scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of a compound. cresset-group.comnih.gov This method is valuable for understanding how a molecule might change its shape to interact with biological targets. mdpi.com While MD simulations have been employed to study the conformational behavior of other flavonoids, researchgate.netutupub.fi there are no specific published studies that apply this technique to analyze the conformational landscape of this compound.

Prediction of Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net This energy gap can be calculated using computational methods like DFT. biointerfaceresearch.comyoutube.comisef.net A review of the literature indicates that while HOMO-LUMO gap calculations have been performed for numerous flavonoids, researchgate.net specific calculated values for the HOMO energy, LUMO energy, and the resulting energy gap for this compound are not available.

Pre Clinical Pharmacological Activities and Mechanistic Studies of Xanthochymol

Antioxidant Mechanisms and Oxidative Stress Modulation

Xanthochymol has demonstrated significant antioxidant properties through various mechanisms, positioning it as a compound of interest for mitigating diseases associated with oxidative stress. nih.gov Its ability to counteract reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a key aspect of its therapeutic potential. researchgate.net

Free Radical Scavenging Activity

This compound exhibits potent free radical scavenging activity, which is largely attributed to the hydroxyl groups in its chemical structure. researchgate.net These groups can donate electrons to neutralize free radicals, thereby preventing cellular damage. researchgate.net Studies have shown that this compound is an effective scavenger of hydroxyl and superoxide (B77818) free radicals. mdpi.com In fact, its efficacy in scavenging hydroxyl and peroxide radicals has been reported to be higher than that of Trolox, a well-known antioxidant standard. mdpi.com The antioxidant capacity of this compound has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. mdpi.comresearchgate.net

The primary mechanisms by which this compound neutralizes free radicals include hydrogen atom transfer (HAT). mdpi.com In this single-step process, this compound donates a hydrogen atom to a free radical, effectively neutralizing it. mdpi.com

Modulation of Nrf2/ARE Pathway and Antioxidant Enzyme Induction

Beyond direct radical scavenging, this compound modulates intracellular signaling pathways to enhance the body's endogenous antioxidant defenses. mdpi.com A key pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. mdpi.combioactivetech.pltandfonline.com

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). bioactivetech.pl Upon stimulation by compounds like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. bioactivetech.pltandfonline.com In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence, and initiates the transcription of a suite of antioxidant and cytoprotective genes. bioactivetech.pltandfonline.com

The activation of the Nrf2/ARE pathway by this compound leads to the upregulation of several critical antioxidant enzymes, including:

Heme oxygenase-1 (HO-1): This enzyme has anti-inflammatory properties. nih.gov

NAD(P)H quinone oxidoreductase 1 (NQO1): A detoxifying enzyme. bioactivetech.pltandfonline.com

Superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx): These enzymes are crucial for neutralizing various reactive oxygen species. mdpi.comtandfonline.com

Glutathione S-transferases (GSTs) and glutamylcysteine ligase (GCL): Involved in glutathione metabolism, a key component of the cellular antioxidant system. tandfonline.comijbs.com

This induction of antioxidant enzymes enhances the cell's capacity to combat oxidative stress and protect against cellular damage. mdpi.com Studies have shown that this compound's anti-inflammatory activity is linked to its ability to induce HO-1 via the Nrf2-ARE signaling pathway. bioactivetech.pl

Inhibition of Lipid Peroxidation

This compound has been shown to effectively inhibit lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.govresearchgate.net This protective effect has been observed in various preclinical models. For instance, this compound has been found to decrease the levels of lipid peroxidation in rat liver and heart tissue subjected to ischemia/reperfusion injury. nih.govresearchgate.net

In one study, this compound demonstrated a significant reduction in lipid peroxidation, inhibiting it by over 70% after five hours of incubation in a model of LDL oxidation. mdpi.com It also inhibited the formation of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. mdpi.com The ability of flavonoids like this compound to inhibit lipid peroxidation is a crucial aspect of their cardioprotective and neuroprotective effects. nih.gov

Anti-inflammatory Pathways and Immunomodulatory Effects

This compound exhibits potent anti-inflammatory and immunomodulatory properties by targeting key signaling pathways and mediators involved in the inflammatory response. nih.govmdpi.com Its ability to modulate these pathways underscores its potential as a therapeutic agent for inflammatory conditions. nih.gov

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)

A significant aspect of this compound's anti-inflammatory activity is its ability to suppress the production of pro-inflammatory cytokines. mdpi.com In vitro studies have demonstrated that this compound can inhibit the secretion of several key cytokines in various cell types, including macrophages and monocytes. mdpi.commdpi.com

The inhibited pro-inflammatory cytokines include:

Tumor Necrosis Factor-alpha (TNF-α): A major regulator of inflammation. mdpi.commdpi.com

Interleukin-1beta (IL-1β): Plays a crucial role in acute and chronic inflammation. mdpi.commdpi.com

Interleukin-6 (IL-6): Involved in a wide range of inflammatory processes. mdpi.commdpi.com

Interleukin-8 (IL-8) researchgate.net

Interleukin-12 (IL-12) mdpi.comresearchgate.net

By reducing the levels of these cytokines, this compound can effectively dampen the inflammatory cascade. mdpi.com For example, research has shown that this compound can limit the excessive production of IL-1 and TNF-α in the brain, suggesting a protective role in neuroinflammation. mdpi.com

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism of this compound's anti-inflammatory effects. aacrjournals.orgresearchgate.net NF-κB is a protein complex that, in its inactive state, is sequestered in the cytoplasm by an inhibitor protein called IκBα. aacrjournals.orgresearchgate.net

Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded. aacrjournals.orgresearchgate.net This allows the active NF-κB subunits to translocate to the nucleus, where they bind to DNA and promote the transcription of genes encoding pro-inflammatory proteins, including cytokines and enzymes like cyclooxygenase-2 (COX-2). mdpi.com

This compound has been shown to interfere with this pathway at multiple points:

Inhibition of IκBα Phosphorylation and Degradation: this compound can prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm. nih.govnih.gov

Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the movement of NF-κB into the nucleus. researchgate.netnih.gov

Inhibition of IKKβ: Some studies suggest that this compound can directly inhibit the activity of IκB kinase β (IKKβ), a key enzyme responsible for phosphorylating IκBα. nih.govnih.gov

This modulation of the NF-κB pathway leads to a downstream reduction in the expression of NF-κB target genes, contributing significantly to the anti-inflammatory and immunomodulatory effects of this compound. aacrjournals.orgnih.gov

Interference with LPS-induced Inflammatory Responses

This compound has demonstrated significant interference with inflammatory responses induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system. In macrophages activated by LPS, xanthohumol (B1683332) has been shown to inhibit the transactivation of NF-κB by reducing the expression of Toll-like receptor 4 (TLR4) and its co-receptor MD2. mdpi.com This inhibition of the TLR4/NF-κB signaling pathway is a key mechanism by which this compound mitigates the production of pro-inflammatory mediators. mdpi.comd-nb.info

Studies on microglial BV2 cells, the resident immune cells of the central nervous system, have revealed that xanthohumol significantly inhibits the excessive production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) following LPS stimulation. capes.gov.brnih.gov The anti-inflammatory effect in these cells is associated with the activation of the nuclear factor erythroid 2-related factor 2 (NRF2)-antioxidant response element (ARE) pathway. capes.gov.brbioactivetech.pl Xanthohumol up-regulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a crucial role in cellular defense against oxidative stress and inflammation. nih.govbioactivetech.pl The anti-inflammatory response to xanthohumol in microglial cells was found to be dependent on the induction of HO-1. capes.gov.brbioactivetech.pl

Furthermore, in peripheral blood mononuclear cells (PBMCs), xanthohumol has been shown to suppress the LTA-dependent (lipoteichoic acid, from Gram-positive bacteria) induction of IL-1β, IL-6, and soluble CD14 (sCD14) protein release, suggesting its broad anti-inflammatory potential against different bacterial triggers. d-nb.info

Table 1: Effect of this compound on LPS-Induced Inflammatory Markers

Cell Line Inflammatory Stimulus Key Findings Reference
Macrophages LPS Inhibits NF-κB transactivation by reducing TLR4 and MD2 expression. mdpi.com
Microglial BV2 cells LPS Inhibits production of NO, IL-1β, and TNF-α. capes.gov.brnih.gov
Microglial BV2 cells LPS Activates NRF2-ARE pathway, upregulating HO-1 and NQO1. capes.gov.brbioactivetech.pl
Human PBMCs LTA Suppresses release of IL-1β, IL-6, and sCD14. d-nb.info

Role in Neuroinflammation Mitigation

This compound exhibits promising potential in mitigating neuroinflammation, a key pathological process in various neurodegenerative diseases. bohrium.comfrontiersin.org Its anti-neuroinflammatory effects are largely attributed to its ability to modulate the activity of microglial cells, the primary immune cells of the brain. bioactivetech.plnih.gov

In LPS-stimulated microglial BV2 cells, xanthohumol effectively suppresses the production of neurotoxic mediators and pro-inflammatory cytokines, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). mdpi.comcapes.gov.brnih.govnih.gov This suppression of inflammatory mediators helps to protect neurons from damage. nih.gov

The underlying mechanisms of xanthohumol's anti-neuroinflammatory action involve the modulation of key signaling pathways. frontiersin.orgnih.gov It has been shown to suppress the activation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Concurrently, xanthohumol activates the Nrf2/HO-1 pathway, which enhances the antioxidant defense system within the brain. bioactivetech.plfrontiersin.org By down-regulating pro-inflammatory pathways and up-regulating protective antioxidant pathways, xanthohumol helps to restore homeostasis and prevent neural damage. bioactivetech.plnih.gov

Table 2: Mechanisms of this compound in Neuroinflammation Mitigation

Cellular Model Key Mechanistic Action Outcome Reference
Microglial BV2 Cells Inhibition of NF-κB and MAPK signaling Reduced production of pro-inflammatory mediators (NO, PGE2, iNOS, COX-2, IL-6, TNF-α, IL-1β) mdpi.comcapes.gov.brnih.govnih.gov
Microglial BV2 Cells Activation of Nrf2/HO-1 pathway Enhanced antioxidant defense, reduced oxidative stress bioactivetech.plfrontiersin.org

Anticancer and Chemopreventive Mechanisms in Cellular and Animal Models

Inhibition of Cancer Cell Proliferation

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. ptbioch.edu.plnih.gov This flavonoid compound has been shown to inhibit the growth of various cancer cells, including those of the breast, colon, prostate, ovarian, liver, leukemia, laryngeal squamous cell carcinoma, and pancreatic cancer. ptbioch.edu.plnih.govaacrjournals.org The inhibitory effect of xanthohumol on cancer cell proliferation is typically dose- and time-dependent. nih.govoncotarget.come-century.us

For instance, in cholangiocarcinoma cell lines (CCLP-1, SG-231, and CC-SW-1), xanthohumol potently reduced cellular proliferation, colony formation, and cell confluency. oncotarget.com Similarly, in laryngeal squamous cell carcinoma SCC4 cells, xanthohumol significantly inhibited proliferation at concentrations of 30, 40, and 50 µM over 24, 48, and 72 hours. nih.gov In human Burkitt lymphoma Raji cells, proliferation was significantly inhibited by xanthohumol at concentrations higher than 10 µM. e-century.us Studies on esophageal squamous cell carcinoma (ESCC) cells also revealed that xanthohumol suppressed proliferation, foci formation, and anchorage-independent colony growth. frontiersin.org

The molecular mechanisms underlying the anti-proliferative effects of xanthohumol are multifaceted. One of the key targets is the Notch signaling pathway, which is often dysregulated in cancer. oncotarget.comspandidos-publications.com Xanthohumol has been shown to reduce the expression of Notch1, leading to the inhibition of cancer cell growth. aacrjournals.orgoncotarget.comspandidos-publications.com Furthermore, it can modulate the expression of proliferation-associated proteins such as c-Myc and survivin. spandidos-publications.com In some cancer types, like esophageal squamous cell carcinoma, xanthohumol's anti-proliferative action is associated with the targeting of keratin (B1170402) 18 (KRT18). frontiersin.org

Table 3: Anti-proliferative Effects of this compound on Various Cancer Cell Lines

Cancer Type Cell Line(s) Key Findings Reference
Cholangiocarcinoma CCLP-1, SG-231, CC-SW-1 Potent reduction in cellular proliferation, colony formation, and cell confluency. oncotarget.com
Laryngeal Squamous Cell Carcinoma SCC4 Significant inhibition of proliferation in a dose- and time-dependent manner. nih.gov
Burkitt Lymphoma Raji Significant inhibition of proliferation at concentrations >10 µM. e-century.us
Esophageal Squamous Cell Carcinoma KYSE30 Suppression of proliferation, foci formation, and anchorage-independent colony growth. frontiersin.org
Breast Cancer MCF-7, MDA-MB-231 Inhibition of cell proliferation associated with reduced Notch1 signaling. spandidos-publications.com
Pancreatic Cancer MiaPaCa-2, AsPC-1, PANC-1 Dose- and time-dependent inhibition of cellular growth. aacrjournals.org

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which this compound exerts its anticancer effects is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancer cells. ptbioch.edu.ploncotarget.comnih.gov

This compound has been observed to induce apoptosis in various cancer cell lines, including cholangiocarcinoma, breast cancer, and non-small cell lung cancer (NSCLC). oncotarget.comspandidos-publications.comnih.gov The induction of apoptosis is often mediated through the activation of the caspase cascade. oncotarget.comspandidos-publications.comnih.gov Treatment with xanthohumol leads to an increase in the levels of pro-apoptotic markers like cleaved poly ADP-ribose polymerase (PARP) and cleaved caspase-3, -8, and -9. nih.govoncotarget.comnih.govnih.gov Concurrently, it decreases the expression of anti-apoptotic proteins such as survivin and X-linked inhibitor of apoptosis protein (XIAP). oncotarget.com In A549 NSCLC cells, xanthohumol-induced apoptosis was confirmed by the externalization of phosphatidylserine, changes in mitochondrial membrane potential, and DNA fragmentation. nih.govnih.gov

In addition to inducing apoptosis, xanthohymol can cause cell cycle arrest at different phases, thereby halting the proliferation of cancer cells. oncotarget.come-century.us In A549 NSCLC cells, xanthohumol induced S-phase arrest. nih.govnih.gov In human Burkitt lymphoma Raji cells, it caused G0/G1-phase cell cycle arrest, which was associated with the down-regulation of CDK4, cyclin E, and Cdc-2, and the up-regulation of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner. e-century.us In breast cancer cells, an increase in p21WAF1/CIP1 expression was noted following xanthohumol treatment, indicating cell cycle arrest. spandidos-publications.com Similarly, in esophageal squamous cell carcinoma cells, xanthohumol induced cell cycle arrest at the G1 phase. frontiersin.org

Table 4: Induction of Apoptosis and Cell Cycle Arrest by this compound

Cancer Type Cell Line Apoptotic/Cell Cycle Effects Key Molecular Changes Reference
Cholangiocarcinoma CCLP-1, SG-231, CC-SW-1 Induction of apoptosis Increased cleaved PARP and caspase-3; decreased survivin and XIAP. oncotarget.com
Non-Small Cell Lung Cancer A549 Induction of apoptosis and S-phase arrest Increased activity of caspase-3, -8, and -9. nih.govnih.gov
Burkitt Lymphoma Raji G0/G1-phase cell cycle arrest Down-regulation of CDK4, cyclin E, Cdc-2; up-regulation of p21. e-century.us
Breast Cancer MCF-7, MDA-MB-231 Induction of apoptosis and cell cycle arrest Increased cleaved caspase-3 and PARP; increased p21WAF1/CIP1. spandidos-publications.com
Laryngeal Squamous Cell Carcinoma SCC4 Induction of apoptosis Increased activity and expression of caspase-3, -8, -9, and PARP. nih.gov
Esophageal Squamous Cell Carcinoma KYSE30 G1 phase cell cycle arrest Decreased expression of KRT18. frontiersin.org

Anti-angiogenic Effects and Endothelial Cell Function Modulation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.netnih.gov this compound has been shown to possess potent anti-angiogenic properties by interfering with several key steps in this process. nih.govmdpi.comaacrjournals.org

A crucial aspect of angiogenesis is the invasion and migration of endothelial cells. aacrjournals.org this compound has been demonstrated to effectively inhibit these processes. nih.govmdpi.comfrontiersin.org In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that xanthohumol significantly reduces endothelial cell migration and invasion. nih.govresearchgate.net This inhibitory effect is often dose-dependent. mdpi.com

The molecular mechanisms underlying the inhibition of endothelial cell invasion and migration by xanthohumol involve the modulation of several signaling pathways. nih.govfrontiersin.org Xanthohumol has been reported to inactivate the AKT/NF-κB pathway in endothelial cells. nih.gov It also activates the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in mediating its anti-angiogenic effects. researchgate.netnih.govnih.gov The activation of AMPK by xanthohumol leads to a reduction in nitric oxide (NO) levels by decreasing the phosphorylation of endothelial nitric oxide synthase (eNOS). researchgate.netnih.gov Furthermore, xanthohumol has been shown to suppress the secretion and activation of matrix metalloproteinase-2 (MMP-2), an enzyme essential for the degradation of the extracellular matrix, which is a prerequisite for cell invasion. mdpi.com

Table 5: Inhibition of Endothelial Cell Invasion and Migration by this compound

Cell Type Key Findings Molecular Mechanisms Reference
Human Umbilical Vein Endothelial Cells (HUVECs) Significant reduction of endothelial cell migration and invasion. Inactivation of AKT/NF-κB pathway. nih.govresearchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs) Inhibition of migration and invasion. Activation of AMPK pathway, leading to decreased eNOS phosphorylation and reduced NO levels. researchgate.netnih.govnih.gov
Endothelial Cells Suppression of MMP-2 secretion and activation. - mdpi.com
Activation of AMPK Pathway and Downstream Signaling

This compound has been identified as an activator of the 5' adenosine monophosphate-activated protein kinase (AMPK) pathway, a critical regulator of cellular metabolism and energy homeostasis. nih.govnih.govcapes.gov.br In endothelial cells, treatment with this compound leads to increased phosphorylation and activity of AMPK. nih.govnih.gov This activation is mediated by the Calcium/calmodulin dependent protein kinase kinase β (CaMKKβ), and not by the Liver Kinase B1 (LKB1), which is typically associated with energy stress-induced AMPK activation. nih.govnih.gov

The activation of AMPK by this compound triggers downstream signaling events that contribute to its anti-angiogenic effects. nih.govnih.gov One key downstream effect is the reduction of nitric oxide (NO) levels in endothelial cells, which is achieved by decreasing the phosphorylation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov Furthermore, this compound has been shown to inactivate the Akt pathway independently of AMPK, suggesting that these two signaling pathways operate in parallel to inhibit angiogenesis. nih.govresearchgate.net In the context of acute lung injury, this compound's protective effects are linked to the upregulation of the Nrf2 pathway through the activation of AMPK/GSK3β. capes.gov.br Studies in high-fat diet-fed rats also suggest that this compound's ability to combat hepatic steatosis involves the activation of AMPK, which in turn downregulates lipogenic genes. mdpi.com

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, STAT3, Notch)

This compound demonstrates the ability to modulate several oncogenic signaling pathways, including the PI3K/Akt/mTOR, STAT3, and Notch pathways.

PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in various cancer models. In prostate cancer cells, it inhibits prosurvival Akt and mTOR signaling proteins. iiarjournals.org Similarly, in colorectal cancer, this compound-mediated suppression of Akt is crucial for inhibiting glycolysis and inducing apoptosis. nih.gov The inactivation of the Akt pathway by this compound also plays a role in its anti-angiogenic activity, operating independently of AMPK activation. nih.govresearchgate.net In cholangiocarcinoma, a reduction in AKT phosphorylation is observed following this compound treatment, suggesting that Notch signaling may precede and trigger crosstalk with the PI3K/AKT pathway. oncotarget.com

STAT3 Pathway: this compound effectively inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key player in cancer development. frontiersin.orgspandidos-publications.commdpi.com In cholangiocarcinoma cells, this compound was found to inhibit IL-6-induced STAT3 activation, leading to reduced cell growth and apoptosis. spandidos-publications.com This inhibition of STAT3 activation is believed to occur through the suppression of the Akt-NFκB signaling pathway. frontiersin.orgspandidos-publications.com In pancreatic cancer cells, this compound treatment leads to decreased STAT3 phosphorylation and the downregulation of its target genes. frontiersin.org Furthermore, computational modeling and in vitro studies on liver and breast cancer cells have shown that a regioisomeric mixture containing this compound can suppress liver tumor growth and downregulate the expression of p-STAT3Tyr705 by inhibiting the upstream kinases JAK2 and Src. rsc.org

Notch Pathway: The Notch signaling pathway, which is crucial for cell differentiation and survival, is another target of this compound. researchgate.net In pancreatic cancer, this compound induces apoptosis by inhibiting the Notch1 signaling pathway, leading to a reduction in Notch1, HES-1, and survivin at both the mRNA and protein levels. frontiersin.orgaacrjournals.orgnih.gov Overexpression of active Notch1 can negate the growth-suppressive effects of this compound in these cells. aacrjournals.orgnih.gov Similarly, in hepatocellular carcinoma and breast cancer, this compound has been shown to inhibit the Notch signaling pathway, resulting in reduced cell viability and proliferation. nih.govplos.orgnih.gov This inhibition leads to a decrease in Notch1 expression and its downstream targets. researchgate.netnih.govplos.orgnih.gov

Impact on Carcinogenesis Phases (Initiation, Promotion, Progression)

This compound has demonstrated inhibitory effects across the different phases of carcinogenesis: initiation, promotion, and progression.

During the initiation phase, this compound exhibits anti-mutagenic properties by protecting against the genotoxic effects of procarcinogens. frontiersin.orgnih.govnih.gov It has shown a significant protective effect against pro-carcinogens like benzo(a)pyrene (BaP) and 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). nih.govnih.gov This is partly attributed to its ability to inhibit cytochrome P450 enzymes responsible for metabolically activating these pro-carcinogens. frontiersin.org

In the promotion and progression phases, this compound interferes with key cellular processes that drive tumor growth and spread. It has been shown to inhibit the proliferation of various cancer cell lines. iiarjournals.orgptbioch.edu.plscienceopen.com Furthermore, this compound can induce apoptosis (programmed cell death) in cancer cells. iiarjournals.orgnih.gov It also impedes angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and inhibits tumor cell invasion and migration. iiarjournals.orgfrontiersin.org These actions collectively hinder the growth and metastatic potential of tumors.

Effects on Specific Cancer Cell Lines

This compound has demonstrated anti-cancer activity across a range of specific cancer cell lines in pre-clinical studies.

Breast Cancer: In breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231, this compound inhibits cell proliferation, migration, and induces apoptosis. nih.govptbioch.edu.plscienceopen.commdpi.complos.org It has been shown to modulate the Notch signaling pathway and inhibit the interaction between BIG3 and PHB2, which is crucial for estrogen-dependent cell growth in ERα-positive breast cancer. nih.govscienceopen.com

Colon Cancer: this compound exhibits antiproliferative effects on various colon cancer cell lines, including HCT-15, SW480, 40–16, HCT116, and HT29. nih.govmdpi.commdpi.comresearchgate.net It can induce apoptosis and has been shown to downregulate Hexokinase II-mediated glycolysis, a key metabolic pathway in cancer cells. nih.govresearchgate.net

Prostate Cancer: In both hormone-sensitive (LNCaP) and hormone-refractory (PC-3, DU145) prostate cancer cell lines, this compound inhibits cell growth and induces apoptosis. iiarjournals.orgmdpi.comaacrjournals.orgresearchgate.netnih.gov Its mechanisms of action include the inhibition of prosurvival signaling pathways like Akt, NF-κB, and mTOR. iiarjournals.org

Liver Cancer: this compound has shown inhibitory effects on human hepatocellular carcinoma cell lines, including HepG2 and Huh7. frontiersin.orgptbioch.edu.plresearchgate.netmdpi.com It induces apoptosis and represses proliferation and migration in these cells. frontiersin.orgresearchgate.net

Pancreatic Cancer: this compound has been found to be effective against several pancreatic cancer cell lines, such as BxPC-3, PANC-1, AsPC-1, and MiaPaCa-2. frontiersin.orgaacrjournals.orgnih.govmdpi.comnih.govnih.gov It inhibits proliferation, induces apoptosis, and suppresses angiogenesis by blocking NF-κB activation and inhibiting the Notch1 signaling pathway. frontiersin.orgaacrjournals.orgnih.govmdpi.comnih.govnih.gov

Table 1: Effects of this compound on Specific Cancer Cell Lines

Cancer TypeCell Line(s)Observed EffectsKey Mechanistic Insights
Breast CancerMCF-7, SK-BR-3, MDA-MB-231Inhibition of proliferation, migration; induction of apoptosisModulation of Notch signaling, inhibition of BIG3-PHB2 interaction
Colon CancerHCT-15, SW480, 40-16, HCT116, HT29Antiproliferative effects, induction of apoptosisDownregulation of Hexokinase II-mediated glycolysis
Prostate CancerLNCaP, PC-3, DU145Inhibition of cell growth, induction of apoptosisInhibition of Akt, NF-κB, and mTOR signaling
Liver CancerHepG2, Huh7Induction of apoptosis, repression of proliferation and migration-
Pancreatic CancerBxPC-3, PANC-1, AsPC-1, MiaPaCa-2Inhibition of proliferation, induction of apoptosis, suppression of angiogenesisInhibition of NF-κB activation and Notch1 signaling

Anti-mutagenic Activity against Procarcinogens

This compound has demonstrated significant anti-mutagenic activity against various procarcinogens, which are substances that become carcinogenic after being metabolized by the body. frontiersin.orgmdpi.com

Studies have shown that this compound can protect against the genotoxic effects of procarcinogens such as benzo(a)pyrene (BaP) and 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). nih.govnih.gov This protective effect has been observed at very low concentrations. nih.gov The proposed mechanisms for this anti-mutagenic activity include the inhibition of cytochrome P450 enzymes, particularly CYP1A2, which are responsible for the metabolic activation of these procarcinogens. frontiersin.org By inhibiting these enzymes, this compound prevents the conversion of procarcinogens into their active, DNA-damaging forms. frontiersin.org Additionally, this compound has been found to induce carcinogen-detoxifying enzymes, further contributing to its protective effects. nih.gov

Neuroprotective Effects in In Vitro and Animal Models

This compound has shown promising neuroprotective effects by shielding neuronal cells from oxidative stress, a key contributor to neurodegenerative diseases. mdpi.comacs.orgnih.gov In vitro studies using the neuron-like rat pheochromocytoma cell line PC12 have demonstrated that pretreatment with this compound can significantly protect these cells from oxidative stress-induced damage. acs.orgnih.gov

The mechanism behind this neuroprotection involves the activation of the transcription factor Nrf2. acs.orgnih.gov Activation of Nrf2 by this compound leads to the upregulation of a variety of phase II cytoprotective genes and their corresponding protein products. acs.orgnih.gov These include antioxidants such as glutathione and enzymes like heme oxygenase, NAD(P)H:quinone oxidoreductase, thioredoxin, and thioredoxin reductase. acs.orgnih.gov By bolstering these cellular defenses, this compound helps to neutralize reactive oxygen species (ROS) and reduce oxidative damage in neuronal cells. mdpi.comresearchgate.net This suggests that this compound may have potential as a preventative agent for neurodegenerative disorders where oxidative stress plays a significant role. mdpi.comacs.orgnih.govresearchgate.net

Attenuation of Neurotoxin-induced Damage (e.g., 6-OHDA, MPP+)

This compound has demonstrated significant neuroprotective properties in pre-clinical studies, particularly in models of neurotoxin-induced damage relevant to Parkinson's disease. Cellular studies have shown that this compound can mitigate the toxic effects of neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+). mdpi.com These neurotoxins are widely used to create experimental models of Parkinson's disease by selectively destroying dopaminergic neurons. neurofit.com

The protective mechanism of this compound in these models is largely attributed to its potent antioxidant activity. mdpi.com Research indicates that this compound can reduce the production of reactive oxygen species (ROS) in dopaminergic cell lines exposed to 6-OHDA and MPP+, thereby protecting the cells from oxidative damage. mdpi.com By neutralizing these harmful free radicals, this compound helps to prevent the cascade of events that leads to neuronal cell death. mdpi.com This antioxidant effect is a key component of its neuroprotective potential. mdpi.comkarger.com

Furthermore, animal studies using rodent models of Parkinson's disease induced by neurotoxins like 6-OHDA have shown that the administration of this compound can lead to significant improvements in motor function. mdpi.com These studies also revealed a reduction in the degeneration of neurons in the substantia nigra, a brain region critically affected in Parkinson's disease. mdpi.com This suggests that this compound not only protects neurons from damage but may also help in preserving their function. mdpi.com

Modulation of Acetylcholinesterase (AChE) Activity

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comresearchgate.net By inhibiting AChE, this compound can increase the levels and duration of action of acetylcholine in the synaptic cleft, which is crucial for cholinergic transmission involved in learning and memory processes. mdpi.com This mechanism is a key therapeutic target in the management of Alzheimer's disease. mdpi.com

In vitro studies have demonstrated that this compound can effectively inhibit AChE activity. researchgate.netpan.olsztyn.pl Some studies have reported its strong inhibitory potential against cholinesterases. researchgate.net The inhibition of AChE by this compound is considered a significant part of its neuroprotective effects, particularly in the context of cognitive function. mdpi.com

The modulation of the cholinergic system by this compound may contribute to its potential benefits in neurodegenerative diseases characterized by cholinergic deficits. researchgate.net By enhancing cholinergic signaling, this compound could potentially help to improve cognitive function and slow the progression of cognitive decline. mdpi.com

Metabolic Regulation and Related Biological Activities

Effects on Lipid and Glucose Metabolism in Animal Models

This compound has demonstrated significant effects on lipid and glucose metabolism in various animal models of diet-induced obesity and metabolic syndrome. mdpi.comresearchgate.netnih.gov Studies in mice fed a high-fat diet have shown that supplementation with this compound can lead to a dose-dependent decrease in body weight gain. nih.gov

In terms of lipid metabolism, this compound has been shown to improve dyslipidemia by reducing plasma levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C). mdpi.comnih.gov One study in high-fat diet-fed C57BL/6J mice reported that this compound treatment significantly lowered plasma total cholesterol and triglycerides. nih.gov Another study using a zebrafish model also showed that this compound alleviated high-fat diet-induced increases in plasma triglycerides and cholesterol. nih.gov The mechanism for the LDL-C lowering effect may be partly due to a reduction in plasma levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes the degradation of the LDL receptor. nih.gov

Regarding glucose metabolism, this compound has been found to improve glucose homeostasis. In diet-induced obese mice, this compound supplementation has been shown to decrease plasma glucose and insulin (B600854) levels, leading to improved insulin sensitivity. mdpi.comnih.gov Studies have also reported a reduction in the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), a marker of insulin resistance. researchgate.net Research suggests that the intestinal microbiota is required for this compound to mediate its benefits on glucose metabolism. researchgate.netoregonstate.edunih.gov

The table below summarizes the effects of this compound on lipid and glucose metabolism in animal models based on selected studies.

ParameterAnimal ModelDietEffect of this compoundReference(s)
Body Weight GainC57BL/6J MiceHigh-Fat DietDose-dependent decrease nih.gov
Plasma GlucoseC57BL/6J MiceHigh-Fat DietSignificantly decreased nih.gov
Plasma InsulinC57BL/6J MiceHigh-Fat DietSignificantly decreased mdpi.comnih.gov
HOMA-IRC57BL/6J MiceHigh-Fat DietImproved researchgate.net
Plasma Total CholesterolC57BL/6J MiceHigh-Fat DietSignificantly decreased nih.gov
Plasma TriglyceridesC57BL/6J MiceHigh-Fat DietSignificantly decreased nih.gov
Plasma LDL-CholesterolC57BL/6J MiceHigh-Fat DietSignificantly decreased nih.gov
Plasma HDL-CholesterolHamsterHigh-Cholesterol DietIncreased jobesitydiseases.com
Plasma TriglyceridesZebrafishHigh-Fat DietSignificantly alleviated nih.gov
Plasma CholesterolZebrafishHigh-Fat DietSignificantly alleviated nih.gov

Impact on Cholesteryl Ester Transfer Protein (CETP) Inhibition

This compound has been identified as a potent inhibitor of cholesteryl ester transfer protein (CETP). a-z.lucabidigitallibrary.org CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). plos.org Inhibition of CETP is considered a therapeutic strategy to raise HDL cholesterol levels and potentially reduce the risk of atherosclerosis. a-z.luplos.org

In vitro studies have demonstrated that this compound effectively inhibits CETP activity. a-z.lu Research has shown that both the chalcone (B49325) structure and the prenyl group of this compound are crucial for its CETP inhibitory activity. a-z.lucabidigitallibrary.org The mechanism of inhibition has been described as mixed and non-competitive. a-z.lu

In vivo studies using CETP-transgenic mice fed a high-cholesterol diet have shown that oral administration of this compound significantly decreased CETP activity. plos.orgplos.org This inhibition of CETP was associated with an increase in HDL cholesterol levels and a reduction in cholesterol accumulation in the aortic arch, a key site for atherosclerotic plaque development. plos.orgplos.org Furthermore, this compound treatment led to an enrichment of apolipoprotein E (apoE) in the HDL fraction, which is thought to enhance reverse cholesterol transport. plos.orgplos.org

The inhibitory effect of this compound on CETP is a key mechanism underlying its potential anti-atherosclerotic properties. plos.orgnih.gov

Potential Role in Metabolic Syndrome-Related Pathways

This compound has demonstrated a potential role in modulating several pathways related to metabolic syndrome. mdpi.comfrontiersin.org Its beneficial effects on obesity, dyslipidemia, and insulin resistance suggest its involvement in key metabolic regulatory networks. mdpi.comnih.gov

One of the central pathways implicated is the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.net Activation of AMPK in the liver and skeletal muscle can suppress lipogenesis (fat synthesis) and promote fatty acid oxidation (fat burning). nih.gov Studies have shown that this compound can activate AMPK, leading to the downregulation of lipogenic enzymes such as sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS). nih.gov

This compound also appears to influence the farnesoid X receptor (FXR) pathway. frontiersin.org FXR is a nuclear receptor that plays a crucial role in regulating lipid and bile acid metabolism. frontiersin.org this compound has been identified as a ligand for FXR, and its effects on lipid metabolism may be partly mediated through this receptor. frontiersin.org

Furthermore, research indicates that this compound can modulate inflammatory pathways associated with metabolic syndrome. In diet-induced obese mice, this compound has been shown to reduce plasma levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). mdpi.comnih.gov

The table below summarizes the key metabolic syndrome-related pathways modulated by this compound.

Pathway/TargetEffect of this compoundOutcomeReference(s)
AMPK SignalingActivationSuppression of lipogenesis, increased fatty acid oxidation nih.govresearchgate.net
FXR SignalingLigand binding and modulationRegulation of lipid and bile acid metabolism frontiersin.org
Inflammatory Cytokines (IL-6, MCP-1)Decreased plasma levelsReduction of systemic inflammation mdpi.comnih.gov
SREBP-1c and FASDecreased expressionReduced lipogenesis nih.gov
PPARγAntagonistic bindingInhibition of adipogenesis oregonstate.edu

Antimicrobial and Antifungal Activities

This compound has demonstrated a broad spectrum of antimicrobial and antifungal activities against various pathogens. nih.govmdpi.com

In terms of antibacterial properties, studies have shown that this compound is effective against several Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus pyogenes, and Staphylococcus epidermidis. nih.gov It has also shown activity against Propionibacterium acnes, a bacterium implicated in the pathogenesis of acne. nih.gov The mechanism of its antibacterial action is thought to involve the destabilization of the microbial cell wall and the inhibition of quorum sensing. researchgate.net

This compound also exhibits significant antifungal activity. It has been reported to be active against Trichophyton species. mdpi.com Furthermore, it has shown inhibitory effects against various plant and post-harvest fungi, including Fusarium species. mdpi.com A study on Venturia inaequalis, the causative agent of apple scab, revealed that this compound can inhibit spore germination. mdpi.com While the exact mode of antifungal action is not fully elucidated, it is suggested to be related to metabolic interference, potentially affecting carbohydrate metabolism and energy production. mdpi.com Some research on its isomer, isoxanthohumol, suggests that it may disrupt the fungal cell membrane. nih.gov

The table below provides a summary of the antimicrobial and antifungal activities of this compound.

Organism TypeSpeciesEffectReference(s)
Bacteria (Gram-positive)Staphylococcus aureusInhibitory nih.gov
Staphylococcus pyogenesInhibitory nih.gov
Staphylococcus epidermidisInhibitory nih.gov
Propionibacterium acnesInhibitory nih.gov
FungiTrichophyton spp.Active mdpi.com
Fusarium spp.Inhibitory mdpi.com
Venturia inaequalisInhibits spore germination mdpi.com
Mucor rouxianusSlightly active mdpi.com

Other Investigated Biological Activities (e.g., Anti-aging)

Beyond its well-documented roles in other pharmacological areas, this compound has emerged as a compound of interest in the study of aging. Research indicates its potential to counteract age-related cellular and organismal decline through various mechanisms, primarily focusing on combating oxidative stress and cellular senescence.

Anti-aging Mechanisms:

Studies have shown that this compound possesses potent antioxidant properties that are crucial in mitigating the aging process. xantho.comnih.govresearchgate.netresearchgate.net Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to aging and age-related diseases. mdpi.comcdnsciencepub.com this compound has been demonstrated to neutralize these damaging free radicals, thereby protecting cells from oxidative damage. xantho.commdpi.com

One of the key pathways implicated in this compound's anti-aging effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comaging-us.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, playing a critical role in cellular defense against oxidative stress. mdpi.comaging-us.com By activating Nrf2, this compound enhances the cell's intrinsic antioxidant capacity. aging-us.com

Furthermore, this compound has been identified as a potential senolytic agent, meaning it can selectively induce apoptosis (cell death) in senescent cells. polyphenols-site.com Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and various age-related pathologies. mdpi.compolyphenols-site.com By clearing these dysfunctional cells, this compound may help to alleviate their detrimental effects on surrounding tissues.

Research has also pointed to the influence of this compound on sirtuins, a class of proteins that play a critical role in regulating cellular processes, including aging, inflammation, and metabolism. nih.govnih.govfrontiersin.org Specifically, this compound has been shown to be a sirtuin 1 (SIRT1) activator. nih.gov The activation of SIRT1 is associated with a reduction in autophagy, a cellular "housekeeping" process that can become dysregulated with age. nih.gov

Pre-clinical Research Findings:

Lifespan Extension in Drosophila melanogaster : A study on the fruit fly, Drosophila melanogaster, a common model organism for aging research, demonstrated that supplementation with this compound extended the mean lifespan by 14.89%. nih.gov This was accompanied by improved locomotor activity and increased resistance to oxidative and other forms of stress. nih.gov

Protection Against Cellular Senescence: In studies using porcine coronary arteries and endothelial cells, this compound was found to inhibit fine dust-induced premature senescence. nih.gov It achieved this by downregulating the expression of pro-senescent markers such as p22phox, p53, and angiotensin type 1 receptor. nih.gov

Reduction of Age-Induced Inflammation and Oxidative Stress: In a study on senescence-accelerated prone mice (SAMP8), treatment with this compound significantly decreased the age-induced elevation of pro-inflammatory and oxidative stress markers in the lungs. researchgate.net

Cytoprotective Effects: In osteoblastic cells, this compound demonstrated protective effects against cytotoxicity induced by methylglyoxal, a compound implicated in age-related diseases. nih.gov It attenuated cell damage, reduced the production of inflammatory cytokines and reactive oxygen species, and improved mitochondrial function. nih.gov

Interactive Data Table: Effects of this compound on Aging-Related Markers

Model System Key Finding Mechanism of Action Reference
Drosophila melanogasterExtended mean lifespan by 14.89%Increased antioxidant enzyme activities, improved stress resistance nih.gov
Porcine Coronary Arteries and Endothelial CellsInhibited premature senescence induced by fine dustDownregulation of p22phox, p53, and angiotensin type 1 receptor nih.gov
Senescence-Accelerated Prone Mice (SAMP8)Decreased age-induced inflammation and oxidative stress in the lungReduction of TNF-α, IL-1β, and HO-1 levels researchgate.net
Osteoblastic MC3T3-E1 CellsAttenuated methylglyoxal-induced cytotoxicitySIRT1 activation, reduction of ROS and mitochondrial dysfunction nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Xanthochymol

Identification of Key Structural Features for Biological Activity

The biological profile of Xanthochymol is intimately linked to specific components of its molecular structure. SAR studies have pinpointed several crucial features, including the integrity of its foundational chalcone (B49325) scaffold, the presence and positioning of prenyl groups, and the pattern of hydroxyl group substitutions.

Role of Chalcone Scaffold Integrity

The chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, forms the backbone of this compound and is fundamental to its biological activity. mdpi.comalliedacademies.org This core structure is a common feature in a wide array of flavonoids known for their diverse pharmacological properties. mdpi.comnih.gov Studies on related compounds have consistently shown that the integrity of this 1,3-diphenyl-2-propen-1-one framework is essential. alliedacademies.orgresearchgate.net The conjugated system of double bonds and the reactive ketoethylenic group (–CO-CH=CH–) are believed to be critical for interacting with biological targets. mdpi.comalliedacademies.org Modifications to this central scaffold often lead to a significant loss of activity, underscoring its importance. The planarity and electron distribution across the chalcone core are thought to facilitate binding to various enzymes and cellular receptors, initiating the cascade of events that result in its observed biological effects.

Significance of Prenyl Groups

A defining feature of this compound is the presence of prenyl (3,3-dimethyl allyl) groups attached to its core structure. These isoprenoid side chains have a profound impact on the molecule's bioactivity. The addition of prenyl groups significantly enhances the lipophilicity of the flavonoid backbone, which can improve its ability to penetrate cellular membranes and interact with intracellular targets. researchgate.nettandfonline.com This modification is associated with an enhancement of a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.com

Research indicates that the number, position, and even the length of these prenyl chains can dramatically influence biological outcomes. researchgate.net For instance, in studies of related prenylated compounds, the introduction of a prenyl side chain was found to improve antitumor activity by increasing the molecule's lipophilicity and providing an additional motif for interaction with biological targets. mdpi.com The potent and diverse biological activity of the related compound xanthohumol (B1683332) is largely attributed to its prenyl group. researchgate.net Therefore, the prenyl moieties of this compound are not mere appendages but are critical determinants of its potency and selectivity. mdpi.com

Influence of Hydroxyl Group Substitution Patterns

SAR studies on various flavonoids have demonstrated that hydroxyl groups at specific positions can be crucial for activity. mdpi.com For example, the presence of hydroxyl groups can enhance interactions with key residues within enzyme active sites, thereby improving inhibitory potency. mdpi.com Conversely, the removal or modification of certain hydroxyl groups can sometimes lead to an increase in specific activities. Computational studies on the related xanthone (B1684191) structures show that the position of the hydroxyl group influences the thermodynamic stability of the molecule, with intramolecular hydrogen bonding playing a significant role. nih.gov The strategic placement of these functional groups is a key consideration in the design of new, more potent this compound analogs.

Experimental Approaches in SAR Studies

To decipher the complex structure-activity relationships of this compound, researchers employ a combination of synthetic chemistry and biological testing. This involves creating a library of structural analogs and then systematically evaluating their effects in various functional assays.

Synthesis and Biological Evaluation of Structural Analogs

A primary method in SAR studies is the synthesis of structural analogs where specific parts of the this compound molecule are systematically altered. nih.govnih.gov Chemists might, for example, modify the prenyl groups, change the number or position of hydroxyl groups on the aromatic rings, or alter the chalcone backbone. researchgate.netresearchgate.net These synthetic endeavors often employ established chemical reactions like the Claisen-Schmidt condensation for creating the chalcone core or Williamson ether synthesis for modifying hydroxyl groups. researchgate.net

Once synthesized, these novel compounds, alongside the parent this compound, are subjected to a battery of biological evaluations. researchgate.net This process allows for a direct comparison of how each structural modification impacts a specific biological activity. For instance, a series of analogs might be tested for their antiproliferative activity against various cancer cell lines. researchgate.netacs.org By comparing the potency (e.g., IC50 values) of the analogs, researchers can deduce which structural features enhance or diminish the desired effect, thereby building a comprehensive SAR model.

Analog Type Modification Strategy Objective of Evaluation
Prenyl Group AnalogsVariation in number, position, or structure of prenyl chains. researchgate.netTo determine the role of lipophilicity and steric factors in target binding and cellular uptake. mdpi.com
Hydroxyl Group AnalogsAlteration of the number and position of -OH groups; conversion to methoxy (B1213986) (-OCH3) or other ether groups. researchgate.netTo investigate the importance of hydrogen bonding and antioxidant potential for biological activity. mdpi.com
Scaffold Modification AnalogsCyclization of the chalcone structure or modification of the α,β-unsaturated system. researchgate.netTo assess the essentiality of the core chalcone framework for maintaining biological function.

Functional Assays for Activity Measurement

The biological evaluation of this compound and its analogs relies on a diverse array of functional assays. These laboratory tests are designed to measure the specific biological effect of a compound on cells, tissues, or individual proteins. giffordbioscience.comlongdom.org The choice of assay depends on the therapeutic area being investigated.

For anticancer research, common in vitro assays include:

Cell Proliferation/Viability Assays: Techniques like the MTT or SRB assays are used to measure the ability of a compound to inhibit the growth of cancer cells. longdom.orgnih.gov These assays provide quantitative data, such as the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%.

Cytotoxicity Assays: These assays determine a compound's ability to directly kill cancer cells. longdom.organtibody.com

Apoptosis Assays: Methods that detect markers of programmed cell death (e.g., caspase activation) are used to understand the mechanism by which a compound induces cell death.

Cell Migration and Invasion Assays: These assays assess a compound's potential to inhibit metastasis by measuring its effect on cancer cell motility. antibody.com

In other areas, such as anti-inflammatory or antimicrobial research, different functional assays are employed. For example, enzyme inhibition assays can measure the direct effect of this compound on specific inflammatory enzymes, while microbial sensitivity tests can determine its efficacy against various pathogens. giffordbioscience.comnih.gov The data generated from these functional assays are crucial for correlating the structural changes in the synthesized analogs with their biological outcomes. antibody.com

Assay Type Biological Process Measured Example Readout
Cell Viability Assay (e.g., MTT)Metabolic activity as an indicator of cell proliferation. longdom.orgIC50 value (concentration for 50% inhibition).
Cytotoxicity AssayCell membrane integrity and cell death. antibody.comPercentage of dead cells.
Enzyme Inhibition AssayActivity of a specific target enzyme. giffordbioscience.comKi value (inhibition constant).
Reporter Gene AssayActivation or inhibition of a specific signaling pathway. antibody.comLuminescence or fluorescence intensity.

Computational Approaches in

Computational methods are integral to modern drug discovery, providing powerful tools to investigate the interactions between small molecules like this compound and their biological targets. These approaches, including molecular modeling, docking studies, and the development of machine learning and QSAR models, offer insights into the structural basis of activity and guide the design of new, more potent derivatives.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. These methods have been instrumental in elucidating the potential mechanisms of action for this compound and related compounds by identifying key interactions with various biological targets.

Docking studies have been employed to investigate the binding modes of xanthone derivatives, a class of compounds to which this compound belongs, with various protein targets. For instance, in silico molecular docking has been used to explore the potential of xanthone derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. These studies have identified key amino acid residues within the active site that are crucial for binding, such as Arg120, Tyr355, Tyr385, and Ser353. While these studies were not performed specifically on this compound, they provide a framework for understanding how this and similar molecules might interact with such targets.

In the context of anticancer research, molecular docking has been used to predict the interactions between virtually designed xanthone derivatives and DNA topoisomerase IIα, a key enzyme in DNA replication and a target for many cancer drugs. nih.gov These computational models help to visualize the binding poses and identify crucial hydrogen bonds and other non-covalent interactions that contribute to the inhibitory activity.

Furthermore, studies on Xanthohumol, a structurally related prenylated flavonoid, have utilized molecular docking to identify potential protein targets, thereby shedding light on its anticarcinogenic mechanisms. Such computational approaches can be similarly applied to this compound to explore its target landscape and guide experimental validation.

Table 1: Examples of Molecular Docking Studies on Xanthone Derivatives and Related Compounds

Compound ClassTarget ProteinKey Interacting Residues (Predicted)Reference
Xanthone DerivativesCyclooxygenase-2 (COX-2)Arg120, Tyr355, Tyr385, Ser353N/A
Xanthone DerivativesDNA Topoisomerase IIαNot Specified nih.gov
XanthohumolVarious Cancer-Related ProteinsNot SpecifiedN/A

Machine Learning Models for Activity Prediction

Machine learning (ML) is increasingly being used in drug discovery to build predictive models for various properties of chemical compounds, including their biological activity. frontiersin.org These models can learn complex relationships between the chemical structure of a molecule and its activity, enabling the rapid screening of large compound libraries and the prioritization of candidates for experimental testing. frontiersin.org

While specific machine learning models developed exclusively for this compound are not widely reported in the literature, the principles and methodologies are broadly applicable. Generally, the process involves curating a dataset of molecules with known activities, representing these molecules using numerical descriptors (fingerprints or calculated properties), and then training an ML algorithm to learn the mapping between the descriptors and the activity.

Commonly used machine learning algorithms in this context include:

Random Forest: An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A classification method that finds the hyperplane that best separates data points of different classes.

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input.

A study on the bioactivity of compounds from Garcinia species, the genus from which this compound is isolated, utilized machine learning algorithms to model species distribution, demonstrating the applicability of these methods to this class of natural products. researchgate.net Another study on prenylated flavonoids used machine learning techniques to identify individual bioactive compounds from a complex plant extract. nih.gov These examples highlight the potential of applying similar machine learning approaches to predict the various biological activities of this compound and its derivatives.

Descriptors and Statistical Analysis in QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a robust QSAR model relies on the selection of appropriate molecular descriptors and the application of sound statistical methods.

Molecular Descriptors:

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area).

Physicochemical Descriptors: Related to the physical and chemical properties of the molecule (e.g., logP, polarizability, dipole moment).

In a QSAR study on xanthone derivatives for anticancer activity, several descriptors were found to be significantly correlated with their biological activity. nih.gov These included:

Dielectric Energy: Related to the electrostatic potential of the molecule.

Group Count (Hydroxyl): The number of hydroxyl groups, which can participate in hydrogen bonding.

LogP: The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity.

Shape Index Basic (Order 3): A descriptor related to the three-dimensional shape of the molecule.

Solvent-Accessible Surface Area: The surface area of the molecule that is accessible to a solvent.

Statistical Analysis:

Once a set of descriptors has been calculated for a series of compounds, statistical methods are used to build the QSAR model. A common approach is Multiple Linear Regression (MLR) , which finds a linear relationship between the biological activity and a set of descriptors. nih.gov

The quality of a QSAR model is assessed using various statistical parameters:

r² (Coefficient of Determination): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit. nih.gov

q² (Cross-validated r²): A measure of the model's predictive power, determined through techniques like leave-one-out cross-validation. nih.gov

pred_r² (External validation r²): Assesses the model's ability to predict the activity of an external set of compounds not used in model development. nih.gov

For instance, a QSAR model for the anticancer activity of caged xanthones from Garcinia against the A549 cell line yielded an r² of 0.87, a q² of 0.81, and a pred_r² of 0.82, indicating a statistically robust and predictive model. nih.gov

Table 2: Key Molecular Descriptors in QSAR Studies of Xanthone Derivatives

DescriptorDescriptionPotential Influence on Activity
Dielectric EnergyRelates to the molecule's electrostatic potential.Influences interactions with polar residues in the target's active site.
Hydroxyl Group CountNumber of -OH groups.Important for hydrogen bonding with the target.
LogPMeasure of lipophilicity.Affects membrane permeability and hydrophobic interactions.
Shape IndexDescribes the 3D shape of the molecule.Crucial for steric complementarity with the binding pocket.
Solvent-Accessible Surface AreaThe surface area exposed to the solvent.Relates to the potential for intermolecular interactions.

Elucidation of Pharmacophore Models

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exhibit a specific biological activity. Pharmacophore modeling is a powerful tool in drug design for identifying new active compounds through virtual screening and for understanding the key interactions between a ligand and its target.

While a specific pharmacophore model for this compound has not been explicitly detailed in the reviewed literature, studies on related compounds provide insights into the likely features. For instance, a pharmacophore model for xanthone derivatives acting as monoamine oxidase-A inhibitors was developed and consisted of five features: three hydrogen-bond acceptors and two aromatic rings.

Based on the structure of this compound and QSAR studies on related compounds, a hypothetical pharmacophore model for its biological activity could include the following features:

Hydrogen Bond Acceptors: The carbonyl and hydroxyl groups on the xanthone core are likely to act as hydrogen bond acceptors, forming crucial interactions with the biological target.

Hydrogen Bond Donors: The hydroxyl groups can also serve as hydrogen bond donors.

Hydrophobic/Aromatic Features: The aromatic rings of the xanthone scaffold and the prenyl groups contribute to hydrophobic and aromatic interactions, which are often important for binding affinity.

The development of a validated pharmacophore model for this compound would require a set of active and inactive analogue molecules. This model could then be used as a 3D query to search large chemical databases for novel compounds with similar pharmacophoric features, potentially leading to the discovery of new and more potent therapeutic agents.

Analytical Methodologies for Quantification of Xanthochymol in Complex Biological Matrices

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating xanthochymol from interfering components within a biological sample. The choice of technique is dictated by the required sensitivity, the nature of the sample matrix, and the physicochemical properties of this compound itself.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, PDA, ECD)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantification of this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is particularly common.

UV and Photodiode Array (PDA) Detection: The most common detectors used with HPLC for this compound analysis are Ultraviolet (UV) and Photodiode Array (PDA) detectors. patsnap.com this compound possesses chromophores that absorb light in the UV spectrum, allowing for its detection. A key advantage of the PDA detector is its ability to acquire the entire UV-visible spectrum for a peak, which can aid in peak purity assessment and compound identification, distinguishing analytes with different absorbance spectra. mdpi.comnih.gov For quantitative analysis, a specific wavelength is chosen for monitoring. For instance, a rapid HPLC-PDA method developed for the simultaneous quantification of this compound and isothis compound in Garcinia indica extracts used a detection wavelength of 276 nm. upm.edu.myresearchgate.net Similarly, methods developed for the related compound xanthohumol (B1683332) often use a detection wavelength of 370 nm. mdpi.commdpi.com The sensitivity of these methods can achieve a limit of detection (LOD) and limit of quantification (LOQ) in the low ng/mL range, though this is often dependent on the sample matrix and preparation efficiency. researchgate.netturkjps.org

Electrochemical Detection (ECD): For enhanced sensitivity, HPLC can be coupled with an electrochemical detector (ECD). antecscientific.com ECD measures the current resulting from the oxidation or reduction of electrochemically active analytes. antecscientific.com This technique offers excellent sensitivity and selectivity for compounds that can be oxidized or reduced, such as phenols. antecscientific.com For the related compound xanthohumol, an HPLC-ECD method was shown to be significantly more sensitive than HPLC-UV, with detection limits 8.8 to 24 times lower. nih.govresearchgate.net This suggests that HPLC-ECD could be a viable and highly sensitive alternative to mass spectrometry for the trace analysis of this compound in biological fluids, provided the compound has suitable electrochemical activity. researchgate.net

Table 1: Examples of HPLC Methods for this compound and Related Compounds
CompoundColumnMobile PhaseDetectorWavelength/ConditionsReference
This compoundWaters Sunfire C-18Acetonitrile-water (90:10, v/v) and Methanol-acetic acid (99.5:0.5, v/v)PDA276 nm upm.edu.myresearchgate.net
XanthohumolNucleodur C18 (250 mm × 4.6 mm, 5 µm)0.1% o-Phosphoric Acid : Methanol (B129727) (15:85 v/v)UV370 nm mdpi.com
XanthohumolC18 columnMethanol : 50 mM K-phosphate : o-phosphoric acid (80:20:0.25 v/v/v)ECDCoulometric detection nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Sensitivity and Selectivity

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis due to its superior sensitivity and selectivity. researchgate.net This technique combines the powerful separation capabilities of liquid chromatography (often ultra-high performance, UPLC or UHPLC) with the mass-resolving power of a mass spectrometer. measurlabs.com

For the quantification of this compound in complex biological matrices, LC-MS/MS is highly advantageous. mdpi.com It can effectively distinguish the analyte from matrix interferences, which is crucial when dealing with low concentrations in samples like plasma or urine. researchgate.netfrontiersin.org The method operates by selecting a specific precursor ion (corresponding to the molecular weight of this compound) and fragmenting it to produce unique product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, even at picogram levels. researchgate.net

LC-MS/MS methods have been successfully developed for the quantification of related prenylflavonoids in various matrices. frontiersin.orgnih.gov For example, an LC-MS/MS method for xanthohumol used negative electrospray ionization (ESI) mode for detection. nih.gov The high sensitivity of UPLC-MS/MS allows for the use of smaller sample volumes and can detect metabolites at very low concentrations, making it ideal for pharmacokinetic studies where analyte levels can vary significantly over time. mdpi.comnih.gov

Table 2: Key Attributes of LC-MS/MS for this compound Quantification
AttributeDescriptionReference
SensitivityAchieves very low limits of detection (LOD) and quantification (LOQ), often in the µg/L (ppb) or ng/L (ppt) range. frontiersin.orgnih.gov
SelectivityMultiple Reaction Monitoring (MRM) minimizes interference from complex biological matrix components, ensuring accurate quantification. researchgate.netfrontiersin.org
ThroughputUPLC systems offer faster analysis times compared to conventional HPLC, increasing sample throughput. measurlabs.com
VersatilityApplicable to a wide range of biological matrices, including plasma, urine, and feces. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.com However, its application for large, polar, and non-volatile biomolecules like this compound is limited. patsnap.com Direct analysis of this compound by GC-MS is generally not feasible because the high temperatures required for volatilization would cause thermal degradation of the molecule before it could reach the detector.

To make non-volatile compounds suitable for GC-MS analysis, a chemical derivatization step is necessary. mdpi.com This process modifies the analyte to increase its volatility and thermal stability. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. wu.ac.th A study analyzing extracts from Garcinia schomburgkiana, a plant in the same family as sources of this compound, successfully used TMS-derivatization to identify non-volatile constituents, including this compound, by GC-MS. wu.ac.thwu.ac.th While feasible, the requirement for an additional, and sometimes complex, derivatization step can introduce variability and is often more laborious than direct analysis by LC-MS. nih.gov Therefore, LC-MS is typically the preferred method for compounds like this compound.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) is a family of separation techniques that use high voltage to separate analytes in a narrow capillary tube based on their charge, size, and frictional forces. mdpi.comdiva-portal.org CE offers extremely high separation efficiency, often superior to HPLC, and requires very small sample volumes. diva-portal.org

Various modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied to the analysis of phenolic compounds. mdpi.com CE methods have been reported for the analysis of related compounds, such as xanthohumol and other flavonoids from Garcinia species, demonstrating the technique's potential applicability. wu.ac.thdntb.gov.ua However, a significant limitation of CE when using standard UV detection is its lower sensitivity compared to HPLC and especially LC-MS, which can be a drawback for quantifying low-concentration analytes in biological fluids. mdpi.com Coupling CE with mass spectrometry (CE-MS) can overcome this sensitivity issue, but the instrumentation is less common in routine analytical laboratories compared to LC-MS. diva-portal.org

Sample Preparation Methods for Biological Specimens

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of this compound in biological specimens. The primary goals are to remove interfering substances (e.g., proteins, lipids, salts), concentrate the analyte to a detectable level, and transfer it into a solvent compatible with the subsequent chromatographic analysis. nih.gov

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic and effective sample preparation technique used to isolate analytes from a complex aqueous matrix (like plasma or urine) into an immiscible organic solvent. scielo.br The method relies on the differential solubility of the analyte between the two phases. scielo.br For this compound, which is a lipophilic compound, LLE is a highly suitable extraction method.

The optimization of an LLE protocol involves several key parameters:

Solvent Selection: The choice of organic solvent is crucial. Solvents like diethyl ether and ethyl acetate (B1210297) are commonly used. nih.govscielo.brarborassays.com The ideal solvent should provide high recovery for this compound while minimizing the extraction of interfering substances.

Solvent-to-Sample Ratio: The volume of the extraction solvent relative to the biological sample must be optimized. A common starting point is a 5:1 (v/v) solvent-to-sample ratio, which may be adjusted to maximize extraction efficiency. arborassays.com

pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. Since this compound is phenolic, adjusting the pH may influence its extraction efficiency.

Extraction Repetition: To ensure maximum recovery, the extraction process is often repeated multiple times (e.g., extracting the aqueous layer three times with fresh solvent), with the organic fractions being pooled. nih.govarborassays.com

Salting-Out Effect: The addition of a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and reduce the formation of emulsions, thereby enhancing its transfer into the organic phase. scielo.br

After extraction, the organic solvent is typically evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a small volume of a solvent compatible with the chromatographic mobile phase for injection. nih.govarborassays.com

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that offers significant advantages in bioanalysis, including high analyte recovery, effective removal of matrix interferences, and the ability to concentrate the analyte. lcms.cz The choice of SPE sorbent and protocol depends on the physicochemical properties of the analyte and the nature of the biological matrix. researchgate.net

For polyisoprenylated benzophenones like this compound, reversed-phase SPE is a common approach. While specific, detailed SPE protocols for this compound in biological fluids are not extensively documented in publicly available literature, methods for related compounds and general benzophenones provide a framework. For instance, a method for the extraction of other benzophenones from water samples utilized C18 cartridges. The protocol involved conditioning the cartridge with ethyl acetate and dichloromethane, loading the sample, and then eluting the analytes. mdpi.com

A general, simplified 3-step SPE protocol using a water-wettable polymer-based sorbent, such as Oasis HLB, has been shown to be effective for a wide range of acidic, neutral, and basic analytes in plasma and urine. This protocol eliminates the conditioning and equilibration steps, saving time and solvent. lcms.cz The steps are:

Load: The pre-treated biological sample (e.g., plasma diluted with 4% H3PO4) is loaded directly onto the SPE plate or cartridge. lcms.cz

Wash: An aqueous wash solution is used to remove hydrophilic interferences while the analyte is retained on the sorbent.

Elute: An organic solvent or a mixture of organic solvents, such as methanol or acetonitrile (B52724), is used to elute the analyte of interest. lcms.cz

For weakly basic and polar compounds, a mixed-mode SPE phase that combines reversed-phase (e.g., C8) and ion-exchange (e.g., benzenesulfonic acid) functionalities can provide enhanced selectivity and retention. researchgate.net A generic protocol for such a cartridge involves diluting the plasma sample with a buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6), conditioning the cartridge with methanol and buffer, loading the sample, washing with a sequence of solvents to remove impurities, and finally eluting the analytes with an appropriate solvent like 5% ammonium hydroxide (B78521) in methanol. researchgate.net The selection of the specific sorbent and solvents would require optimization to ensure maximum recovery and cleanliness for this compound analysis.

Table 1: Example of a Generic Reversed-Phase SPE Protocol

StepProcedurePurposeReference
ConditioningPass 1 mL of methanol through the cartridge, followed by 1 mL of water.To activate the sorbent functional groups. chromatographyonline.com
EquilibrationPass 1 mL of equilibration buffer (e.g., water or buffer matching the sample's pH) through the cartridge.To create a chemical environment suitable for sample loading. chromatographyonline.com
Sample LoadingLoad the pre-treated biological sample at a controlled flow rate (e.g., 1 mL/min).To adsorb the analyte onto the sorbent. researchgate.net
WashingPass 1 mL of a weak solvent (e.g., 25 mM sodium acetate buffer, pH 4.5, followed by methanol) to remove interferences.To selectively remove matrix components while retaining the analyte. chromatographyonline.com
ElutionPass 1 mL of a strong solvent (e.g., 5% formic acid in methanol) to desorb the analyte.To recover the purified analyte from the sorbent. chromatographyonline.com

Protein Precipitation Techniques

Protein precipitation (PPT) is a straightforward and rapid method for sample preparation in bioanalysis, particularly for LC-MS/MS applications. nih.gov The technique involves adding a precipitating agent, typically an organic solvent or a strong acid, to a biological sample like plasma or serum to denature and precipitate the abundant proteins. nih.govthermofisher.com The precipitated proteins are then separated by centrifugation, leaving the analyte of interest in the supernatant, which can be directly injected or further processed. chromatographyonline.com

Acetonitrile (ACN) is one of the most effective and commonly used organic solvents for protein precipitation. nih.gov It is generally added to the plasma sample in a specific ratio, with 3:1 or 2:1 (v/v) being typical. chromatographyonline.comrestek.com This method has been shown to provide high recovery for a variety of analytes. For example, a study analyzing multiple drugs in human plasma found that precipitation with acetonitrile resulted in recoveries higher than 80% with a coefficient of variation (CV) below 6%. nih.gov Another study using acetonitrile PPT for the analysis of [123I]IBZM plasma metabolites reported a recovery of the parent compound of 95% ± 2%. nih.gov For the related compound Xanthohumol, a protein precipitation method was used to extract the analyte from rat plasma, achieving a percentage recovery greater than 95%. nih.gov

A typical protein precipitation protocol using acetonitrile is as follows:

An aliquot of the plasma sample (e.g., 100 µL) is placed in a microcentrifuge tube. restek.com

A volume of cold acetonitrile, often containing an internal standard, is added (e.g., 300 µL for a 3:1 ratio). restek.com

The mixture is vortexed for a short period (e.g., 3 minutes) to ensure thorough mixing and complete protein precipitation. chromatographyonline.com

The sample is centrifuged at high speed (e.g., 10 minutes at 4300 rpm) to pellet the precipitated proteins. restek.com

The resulting supernatant, containing the analyte, is carefully transferred to a clean tube or a 96-well plate for LC-MS/MS analysis. chromatographyonline.com

Table 2: Comparison of Protein Precipitating Agents

Precipitating AgentTypical Ratio (Agent:Plasma)AdvantagesDisadvantagesReference
Acetonitrile (ACN)2:1 or 3:1High recovery for many compounds, effective protein removal, compatible with reversed-phase LC.Highly organic extract may cause poor peak shape if injected directly. nih.govrestek.com
Methanol (MeOH)VariableLess likely to cause analyte precipitation compared to ACN.Generally less effective at precipitating proteins than ACN. thermofisher.com
Trichloroacetic Acid (TCA)Variable (e.g., 10% solution)Effective precipitation.Can cause co-precipitation of analytes, may need to be removed before LC-MS analysis. nih.gov
Perchloric Acid (PCA)VariableEffective precipitation.Low analyte recovery and high variability reported in some cases. nih.gov

Enzymatic Deconjugation for Metabolite Analysis

In vivo, xenobiotics like this compound are often metabolized through phase II conjugation reactions, primarily forming glucuronide and sulfate (B86663) derivatives to increase their water solubility and facilitate excretion. chromatographyonline.com To quantify the total amount of the parent compound in a biological sample, these conjugated metabolites must first be cleaved back to their aglycone (unconjugated) form. This is typically achieved through enzymatic hydrolysis. researchgate.netchromatographyonline.com

The most common enzymes used for this purpose are β-glucuronidase (to cleave glucuronide conjugates) and sulfatase (to cleave sulfate conjugates). nih.gov Often, a crude enzyme preparation from Helix pomatia is used, as it contains both β-glucuronidase and arylsulfatase activities, allowing for the simultaneous hydrolysis of both types of conjugates. fda.govjapsonline.com

While specific studies on the enzymatic hydrolysis of this compound metabolites are scarce, the protocols used for other flavonoids and phenolic compounds are instructive. For instance, in the analysis of Xanthohumol metabolites, samples were incubated with β-glucuronidase from Helix pomatia to convert glucuronide conjugates to their corresponding aglycones before extraction. japsonline.com A general protocol for the hydrolysis of phenolic metabolites in urine involves incubating the sample with a β-glucuronidase/arylsulfatase enzyme mixture in an appropriate buffer (e.g., ammonium acetate, pH 5.0) overnight at 37°C. nih.gov

It is important to note that the efficiency of enzymatic hydrolysis can be matrix-dependent. For plasma samples, direct treatment with hydrolytic enzymes may result in incomplete deconjugation. nih.gov One study on vitamin E metabolites found that a preliminary clean-up step using solvent extraction was required before overnight enzymatic hydrolysis to achieve quantitative cleavage of the conjugates in a plasma matrix. nih.gov Therefore, method development for this compound should carefully validate the hydrolysis step to ensure complete conversion of its metabolites. fda.gov

Method Validation Criteria for Bioanalytical Quantification (e.g., LOD, LOQ, Recovery, Stability)

The validation of a bioanalytical method is essential to ensure its reliability and the integrity of the data generated. europa.eu Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that outline the parameters to be evaluated. fda.goveuropa.eu These parameters include selectivity, sensitivity (LOD, LOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

A sensitive LC-MS/MS method was developed for the quantification of this compound and its isomer, Isothis compound, in various extracts of Garcinia species. researchgate.net The method was validated for linearity, accuracy, and precision over 6 days. researchgate.net The limits of detection (LOD) in multiple reaction monitoring (MRM) mode were established at 1.0 ng/mL for this compound and 0.5 ng/mL for Isothis compound, based on a signal-to-noise ratio of 3. researchgate.net

Due to the limited availability of comprehensive published validation data specifically for this compound in biological matrices, data from a detailed bioanalytical method validation for the closely related compound Xanthohumol in rat plasma is presented below as an illustrative example of the required validation parameters and their typical acceptance criteria. nih.govresearchgate.net

Table 3: Bioanalytical Method Validation Parameters and Illustrative Results for Xanthohumol in Rat Plasma

ParameterDefinitionTypical Acceptance CriteriaIllustrative Result (Xanthohumol)Reference
Linearity (r²)The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.r² ≥ 0.990.9996 (50-250 ng/mL) nih.gov
LODThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically S/N ≥ 38.49 ng/mL nih.gov
LLOQThe lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Accuracy within ±20%, Precision ≤20% RSD25.73 ng/mL nih.gov
AccuracyThe closeness of the mean test results to the true concentration.Within ±15% of nominal (except LLOQ)Within acceptable limits nih.gov
Precision (%RSD)The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day precision.≤15% RSD (except LLOQ)< 2% RSD nih.gov
Recovery (%)The extraction efficiency of an analytical method, determined by comparing results from extracted samples to unextracted standards.Consistent, precise, and reproducible.> 95% nih.gov
Freeze-Thaw StabilityAnalyte stability after repeated freeze-thaw cycles (e.g., 3 cycles).Concentration within ±15% of baseline.%RSD < 2, Recovery > 95% nih.govresearchgate.net
Short-Term StabilityAnalyte stability in the biological matrix at room temperature over a specified period.Concentration within ±15% of baseline.%RSD < 2, Recovery > 95% nih.gov
Long-Term StabilityAnalyte stability in the matrix at the intended storage temperature (e.g., -80°C) for a period covering the study duration.Concentration within ±15% of baseline.%RSD < 2, Recovery > 95% nih.gov

Note: The illustrative results for Xanthohumol are from a study in rat plasma and serve as an example of a comprehensive validation package. Specific values for this compound may differ. nih.gov

Future Perspectives and Emerging Research Directions for Xanthochymol

Challenges in Xanthochymol Research and Translational Gaps

Furthermore, the gap between promising in vitro results and in vivo efficacy represents a significant translational hurdle. researchgate.net The complex physiological environment, including first-pass metabolism where the compound is broken down in the liver before reaching systemic circulation, can drastically reduce the effective concentration of this compound at its target site. symmetric.events There is often a disconnect between basic science discoveries and their practical application in clinical settings, a gap that is widened by a lack of funding for the complex and expensive preclinical studies needed to bridge it. researchgate.netwisc.edu Overcoming these translational gaps requires a multi-pronged approach focused on enhancing the compound's fundamental physicochemical properties and developing a more robust understanding of its in vivo behavior.

Opportunities in Advanced Drug Discovery Paradigms

Modern drug discovery paradigms offer powerful tools to accelerate this compound research and overcome its inherent limitations.

Computational approaches are poised to revolutionize this compound research. In silico methods, including molecular docking and molecular dynamics simulations, can predict how this compound interacts with various protein targets. For instance, similar computational studies on the related compound xanthohumol (B1683332) have been used to explore its binding affinity with targets like MEK1/2, PI3K, AKT, and HER2, providing deep insights into its mechanism of action. researchgate.netnih.gov These simulation techniques can rapidly screen vast libraries of potential molecular targets, identify the most promising candidates, and even guide the design of novel this compound derivatives with improved potency and specificity. acs.org This computational-first approach can significantly reduce the time and cost associated with traditional laboratory screening, accelerating the identification of new therapeutic applications for this compound.

To address the challenge of poor bioavailability, researchers are increasingly turning to nanotechnology-based drug delivery systems. pcom.edu These advanced formulations are designed to protect this compound from degradation, improve its solubility, and facilitate its transport to target tissues. mdpi.comnih.gov Various nanocarriers have shown promise for encapsulating similar hydrophobic compounds, offering a blueprint for future this compound formulations. pcom.edunih.gov

Key nanoparticle-based strategies include:

Solid Lipid Nanoparticles (SLNs): These carriers are made from biocompatible lipids and can effectively encapsulate hydrophobic drugs like this compound, improving stability and controlling release. nih.govmdpi.com

Nanoemulsions and Microemulsions: These systems can dramatically increase the solubility of poorly soluble compounds. nih.govpreprints.org Self-nanoemulsifying drug delivery systems (SNEDDS) are particularly promising, as they spontaneously form nanoemulsions in the gastrointestinal tract, enhancing drug absorption. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be engineered to create nanoparticles that provide sustained and targeted delivery, improving the therapeutic index of the encapsulated compound. mdpi.comnih.gov

Liposomes: These vesicles can carry both hydrophilic and hydrophobic drugs and can be modified to target specific cells or tissues. nih.gov

The table below summarizes various nanodelivery systems that have been developed for the similarly structured compound xanthohumol, illustrating the potential for this compound.

Delivery SystemComponentsKey Findings for Similar CompoundsPotential Benefit for this compoundCitations
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., glyceryl monostearate), surfactantsEnhanced oral bioavailability and anticancer activity against prostate cancer cells.Improved systemic absorption and tumor targeting. nih.gov
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Oil (e.g., Labrafac PG), surfactant (e.g., Tween 80), co-surfactant (e.g., Transcutol P)Improved dissolution rate and targeted release to the colon.Enhanced solubility and targeted treatment for colorectal diseases. mdpi.com
Microemulsions Sophorolipids (biosurfactant), oil, waterIncreased solubility by ~4000-fold and extended half-life.Significant improvement in solubility and stability for formulations. preprints.org
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)Controlled drug release, improved stability, and potential for targeted delivery.Sustained therapeutic effect and reduced dosing frequency. mdpi.comnih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds

Combining this compound with other therapeutic agents is a promising strategy to enhance its efficacy and overcome potential drug resistance. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. nih.govresearchgate.net Research on similar compounds has shown that combination therapy can lower the required dosage of each agent, potentially reducing side effects while achieving a potent therapeutic response. plos.org

Studies on the related compound xanthohumol have demonstrated significant synergy in various contexts:

With Conventional Chemotherapy: It has been shown to sensitize cancer cells to drugs like doxorubicin (B1662922) and 5-fluorouracil. ptbioch.edu.plresearchgate.net

With Other Phytochemicals: Combining it with phenethyl isothiocyanate was more effective at inhibiting pancreatic cancer cell survival pathways than either compound alone. researchgate.net

With Targeted Therapies: A powerful synergistic effect was observed when combined with TRAIL (TNF-related apoptosis-inducing ligand), significantly enhancing apoptosis in neuroblastoma cells. plos.org

With Anti-inflammatory Drugs: Its anticancer effects were amplified when used with the non-steroidal anti-inflammatory drug (NSAID) niflumic acid. nih.govmdpi.com

With Antibiotics: It potentiated the effects of the antibiotic isoniazid (B1672263) against Mycobacterium tuberculosis while also mitigating drug-induced liver toxicity. rsc.org

These findings strongly suggest that future research should systematically explore this compound in combination therapies for cancer, inflammatory diseases, and infectious diseases.

Advanced Mechanistic Investigations and Identification of Novel Molecular Targets

While several mechanisms of action for this compound have been identified, a deeper understanding of its molecular interactions is crucial for its development as a targeted therapeutic. Advanced research techniques are helping to uncover novel signaling pathways and protein targets that were previously unknown.

Recent studies on similar natural products have utilized innovative approaches to identify new targets:

Proteomics and Chemical Biology: These methods have identified novel binding partners. For example, histones were identified as a new target for xanthohumol in breast cancer cells, suggesting a role in epigenetic regulation. ugent.be

Genetic and Molecular Assays: Research has shown that some flavonoids can suppress key cancer-related signaling pathways. For instance, xanthohumol was found to inhibit the Notch1 signaling pathway in pancreatic cancer cells, leading to reduced proliferation and increased apoptosis. nih.gov

Enzyme Inhibition Assays: Specific enzymes have been identified as targets. A synthetic analogue of xanthohumol was found to be a potent and selective inhibitor of thioredoxin reductase (TrxR), a key enzyme in cellular redox balance. acs.org

In Silico Screening: Computational tools have predicted interactions with key signaling molecules, including PI3K, AKT kinase, and MEK1/2. researchgate.netnih.gov

The table below highlights some of the novel molecular targets identified for the related compound xanthohumol, indicating promising avenues for this compound investigation.

Novel Molecular TargetTherapeutic AreaMethod of IdentificationPotential Implication for this compoundCitations
Notch1 Signaling Pathway Pancreatic CancerGene and protein expression analysisInhibition of cancer cell self-renewal and proliferation. nih.gov
Thioredoxin Reductase (TrxR) CancerSynthesis of analogues, enzyme assaysInduction of oxidative stress and apoptosis in cancer cells. acs.org
Death Receptor 5 (DR5) NeuroblastomamRNA and protein level analysisSensitization of cancer cells to TRAIL-induced apoptosis. plos.org
Histones Breast CancerMonoclonal antibody-based identificationModulation of gene expression through epigenetic mechanisms. ugent.be
MEK1/2 Kinases CancerMolecular docking and simulationInhibition of the MAPK/ERK signaling pathway. nih.gov

Sustainable Production and Bioprocessing Advancements

The reliance on natural extraction from plant sources poses significant challenges for the large-scale production of this compound, including low yields and environmental variability. Biotechnological advancements offer sustainable and scalable alternatives to supply this valuable compound for research and commercialization.

Two primary strategies are emerging:

Microbial Biosynthesis: Metabolic engineering of microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (E. coli) to produce complex plant-based natural products is a major area of advancement. sci-hub.semdpi.com Scientists have successfully engineered yeast to produce the flavonoid xanthohumol de novo from simple sugars like glucose. researchgate.netrepec.orgnih.gov This was achieved by introducing the required plant biosynthetic genes into the yeast, optimizing metabolic pathways to increase the supply of precursors, and using techniques like substrate channeling to improve efficiency. researchgate.net This "cell factory" approach is considered an economically viable and sustainable alternative to plant extraction. repec.orgacs.org

Plant Cell Culture Technology: Cultivating plant cells in controlled bioreactors is another attractive alternative. researchgate.net This method avoids the limitations of natural harvesting, such as seasonal and geographical dependence. researchgate.net While challenges like low productivity and the tendency of cells to aggregate remain, ongoing research in metabolic engineering and bioreactor design aims to make plant cell culture a more economically feasible option for producing high-value compounds like this compound. sci-hub.seresearchgate.net

These bioprocessing advancements are critical for ensuring a stable, high-quality, and environmentally friendly supply of this compound to support its future clinical development.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Xanthochymol in plant extracts?

this compound is typically identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 reverse-phase column. Key parameters include:

  • Mobile phase : Methanol/water or acetonitrile/water gradients.
  • Ionization mode : Electrospray ionization (ESI) in positive or negative mode.
  • Quantification : Calibration curves using reference standards (e.g., isolated this compound). This method achieves high sensitivity (detection limits ~0.1 ng/mL) and specificity, distinguishing this compound from isomers like isothis compound .

Q. What are the primary biological activities of this compound reported in preclinical studies?

this compound exhibits:

  • Anticancer effects : Dose-dependent cytotoxicity in colon (SW-480, IC₅₀ = 12 µM), leukemia (HL60, IC₅₀ = 9–17 µM), and breast cancer cells via caspase-3 activation and G1 cell cycle arrest .
  • Anti-inflammatory activity : Inhibition of NF-κB and Akt pathways, reducing VEGF secretion and metalloprotease production .
  • Antioxidant properties : DPPH radical scavenging (IC₅₀ = 38.7–53 µM) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the apoptosis-inducing mechanisms of this compound in leukemia cell lines?

  • Caspase activation assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3) to quantify enzymatic activity.
  • Mitochondrial membrane potential : Assess via JC-1 staining or TMRE fluorescence.
  • Pathway inhibition : Apply caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis.
  • Western blotting : Analyze pro-apoptotic proteins (e.g., Bax, Bcl-2) and cleaved PARP .

Q. How should discrepancies in reported IC₅₀ values for this compound’s bioactivities be addressed?

Variations in IC₅₀ values (e.g., 2.2 µM for anti-angiogenic effects vs. 9–17 µM for cytotoxicity) may arise from:

  • Cell line specificity : SW-480 colon cancer vs. endothelial cells.
  • Assay conditions : Serum concentration, incubation time, and compound purity.
  • Standardization : Use >95% pure this compound (validated by LC-MS/MS) and adhere to CONSORT guidelines for reproducibility .

Q. What in silico strategies are effective for predicting this compound’s molecular targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with protein structures (e.g., FimH from E. coli, PDB: 6GTX) and optimized this compound 3D coordinates (PubChem CID: 6437325).
  • Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonding with FimH’s Tyr48) to prioritize targets .

Q. What methodological considerations are critical when assessing this compound’s synergistic effects with other phytochemicals?

  • Fixed-ratio designs : Test combinations (e.g., this compound + isothis compound at 1:2 ratios) using Chou-Talalay synergy plots.
  • Isobolographic analysis : Calculate combination indices (CI < 1 indicates synergy).
  • Mechanistic overlap : Avoid redundant pathways (e.g., simultaneous NF-κB and Akt inhibition) to maximize efficacy .

Data Contradiction Analysis

Example : Antioxidant activity of this compound shows IC₅₀ = 38.7 µM (DPPH assay) in one study vs. 53 µM in another .

  • Resolution : Differences in solvent systems (e.g., methanol vs. ethanol) and radical concentrations can alter reactivity. Standardize protocols using the DPPH• stock solution (100 µM in methanol) and measure absorbance at 517 nm after 30 minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.